HSL-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H23F3N2O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
tert-butyl 4-[[4-(trifluoromethoxy)phenyl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(25)23-10-8-12(9-11-23)15(24)22-13-4-6-14(7-5-13)26-18(19,20)21/h4-7,12H,8-11H2,1-3H3,(H,22,24) |
InChI Key |
ZTLVMWZEMYRCHB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of N-Tetradecanoyl-L-homoserine Lactone (C14-HSL) in Bacterial Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Tetradecanoyl-L-homoserine lactone (C14-HSL) is a key signaling molecule in the intricate communication networks of Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) family, C14-HSL functions as an autoinducer in quorum sensing (QS), a cell-density-dependent regulatory system.[1][2] This mechanism allows bacteria to coordinate collective behaviors, including biofilm formation, virulence factor expression, and secondary metabolite production, by regulating gene expression in response to population density.[3][4] The long-chain nature of C14-HSL often imparts specificity to these signaling pathways, making it a crucial target for understanding and potentially disrupting bacterial pathogenesis and community behavior.[5][6]
Core Signaling Pathway: The LuxI/LuxR Circuit
The canonical signaling pathway involving C14-HSL is the LuxI/LuxR-type quorum-sensing circuit.[4][7][8] This system is a cornerstone of bacterial cell-to-cell communication.
Signaling Pathway Diagram
Caption: Canonical LuxI/LuxR-type signaling pathway mediated by C14-HSL.
Quantitative Data on C14-HSL Interactions
The efficacy of C14-HSL signaling is dependent on its binding affinity to cognate receptors and the concentration required to elicit a response. The following tables summarize key quantitative data from published studies.
Table 1: Receptor Binding Affinity of C14-HSL and Related Molecules
| Ligand | Receptor | Organism | Method | Binding Score (LibDock) | Reference |
| C14-HSL | AfeR | Acidithiobacillus ferrooxidans | Molecular Docking | 139.272 | [5] |
| 3-oxo-C14-HSL | AfeR | Acidithiobacillus ferrooxidans | Molecular Docking | 143.914 | [5] |
| C12-HSL | AfeR | Acidithiobacillus ferrooxidans | Molecular Docking | 127.537 | [5] |
| 3-oxo-C12-HSL | AfeR | Acidithiobacillus ferrooxidans | Molecular Docking | 130.135 | [5] |
| 3-OH-C12-HSL | AfeR | Acidithiobacillus ferrooxidans | Molecular Docking | 133.245 | [5] |
Table 2: Inhibitory Concentration (IC50) of Long-Chain AHLs on CviR Receptor
| Antagonist | Agonist (Concentration) | Receptor | Organism | IC50 (nM) | Reference |
| C10-HSL | C6-HSL (500 nM) | CviR | Chromobacterium violaceum | 208 | [9] |
| C12-HSL | C6-HSL (500 nM) | CviR | Chromobacterium violaceum | 494 | [9] |
| C14-HSL | C6-HSL (500 nM) | CviR | Chromobacterium violaceum | 268 | [9] |
Key Experiments and Methodologies
The study of C14-HSL and its role in bacterial communication relies on a variety of specialized experimental protocols. Detailed methodologies for the extraction, quantification, and activity assessment of C14-HSL are presented below.
Extraction and Quantification of C14-HSL via LC-MS/MS
This method allows for the sensitive and specific detection and quantification of C14-HSL from bacterial culture supernatants.
Experimental Workflow Diagram
Caption: Workflow for the extraction and quantification of C14-HSL using LC-MS/MS.
Detailed Protocol:
-
Culture Growth and Harvesting: Grow the bacterial strain of interest to the late logarithmic or early stationary phase. Harvest the cells by centrifugation at 10,000 rpm for 10 minutes.[5]
-
Supernatant Collection and Sterilization: Carefully collect the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacterial cells.[5]
-
Liquid-Liquid Extraction:
-
Mix the filtered supernatant with an equal volume of acidified ethyl acetate (B1210297) (containing 0.1% glacial acetic acid).
-
Vortex vigorously for 1 minute and allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction process twice more to ensure complete recovery of the AHLs.[10]
-
-
Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.[5]
-
UHPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is commonly employed.[5][11]
-
Gradient: A typical gradient might start at a low percentage of B, increasing linearly to a high percentage of B to elute the hydrophobic C14-HSL.[5]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) for quantification, monitoring the transition of the precursor ion (m/z of protonated C14-HSL) to a characteristic product ion (e.g., the lactone ring fragment).[12]
-
C14-HSL Activity Bioassay using Chromobacterium violaceum
This bioassay provides a semi-quantitative measure of C14-HSL activity based on its ability to induce or inhibit violacein (B1683560) pigment production in a reporter strain.
Experimental Workflow Diagram
Caption: Workflow for the C14-HSL bioassay using Chromobacterium violaceum CV026.
Detailed Protocol:
-
Preparation of Reporter Strain: Use Chromobacterium violaceum CV026, a mutant strain that does not produce its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs.[6][13]
-
Agar Plate Preparation: Prepare Luria-Bertani (LB) agar plates. Create a soft agar overlay by mixing molten LB soft agar (0.7% agar) with an overnight culture of C. violaceum CV026. Pour this overlay onto the prepared plates and allow it to solidify.[6]
-
Sample Application:
-
For qualitative analysis, spot a small volume of the bacterial extract or culture supernatant onto the surface of the agar.
-
For semi-quantitative analysis, spot a series of known concentrations of a C14-HSL standard to create a calibration curve.[1]
-
-
Incubation and Observation: Incubate the plates at 30°C for 24-48 hours. The presence of AHLs that can induce the CviR receptor will result in the formation of a purple halo around the spot due to violacein production. Long-chain AHLs like C14-HSL can act as antagonists, so their presence can be detected by the inhibition of violacein production induced by a short-chain AHL incorporated into the agar.[9]
Conclusion
C14-HSL plays a pivotal role in orchestrating group behaviors in a variety of Gram-negative bacteria through the well-conserved LuxI/LuxR quorum-sensing system. The long acyl chain of C14-HSL contributes to the specificity of these signaling pathways. Understanding the quantitative aspects of C14-HSL-receptor interactions and mastering the experimental techniques for its detection and quantification are essential for researchers in microbiology, drug development, and microbial ecology. The methodologies and data presented in this guide provide a solid foundation for further investigation into the complex world of bacterial communication and for the development of novel strategies to combat bacterial infections and manage microbial communities.
References
- 1. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commonalities and Differences in Regulation of N-Acyl Homoserine Lactone Quorum Sensing in the Beneficial Plant-Associated Burkholderia Species Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterium in a box: sensing of quorum and environment by the LuxI/LuxR gene regulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LuxR- and LuxI-Type Quorum-Sensing Circuits Are Prevalent in Members of the Populus deltoides Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quorum-Sensing Antagonist Targets Both Membrane-Bound and Cytoplasmic Receptors And Controls Bacterial Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm Formation and Acyl Homoserine Lactone Production in the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [protocols.io]
- 13. 3.3. AHL-Lactonase Activity Bioassay [bio-protocol.org]
The Biological Function of N-tetradecanoyl-L-homoserine lactone: An In-depth Technical Guide
Introduction
N-tetradecanoyl-L-homoserine lactone (C14-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2][3] These molecules are central to a bacterial cell-to-cell communication process known as quorum sensing (QS).[1][2][3] Primarily produced by Gram-negative bacteria, C14-HSL plays a critical role in coordinating gene expression across a population, allowing bacteria to function as a multicellular unit. This coordinated behavior includes the regulation of virulence factor production, biofilm formation, and motility, making C14-HSL a key player in bacterial pathogenesis and survival.[1][2][3][4] Understanding the multifaceted biological functions of C14-HSL is therefore of paramount importance for the development of novel anti-infective strategies. This guide provides a comprehensive technical overview of the biological functions of C14-HSL, including its role in quorum sensing, regulation of virulence, biofilm formation, and its interactions with eukaryotic hosts. Detailed experimental protocols and quantitative data are presented to aid researchers and drug development professionals in their study of this important signaling molecule.
The Role of N-tetradecanoyl-L-homoserine lactone in Bacterial Quorum Sensing
Quorum sensing is a mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process relies on the production, accumulation, and detection of signaling molecules called autoinducers. C14-HSL is a key autoinducer in the LuxR-I-type quorum sensing systems of many Gram-negative bacteria.
The LuxR-I Quorum Sensing Circuit
The canonical LuxR-I system consists of two key proteins: LuxI and LuxR.
-
LuxI-type synthases: These enzymes are responsible for synthesizing specific AHL molecules. In the case of C14-HSL, a LuxI homolog synthesizes the molecule from S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP).
-
LuxR-type receptors: These are intracellular transcriptional regulators that act as the receptors for AHLs.
The process of LuxR-I mediated quorum sensing can be summarized as follows:
-
AHL Synthesis: At low cell densities, LuxI-type synthases produce a basal level of AHLs, which diffuse freely across the bacterial cell membrane into the extracellular environment.
-
AHL Accumulation: As the bacterial population grows, the extracellular concentration of AHLs increases.
-
AHL Detection and Gene Regulation: Once the AHL concentration reaches a certain threshold, the molecules diffuse back into the cells and bind to their cognate LuxR-type receptors. This binding event typically induces a conformational change in the LuxR protein, leading to its dimerization and activation. The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription. This often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal.
References
- 1. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Regulation of Quorum Sensing by RpoS in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delays in Pseudomonas aeruginosa quorum-controlled gene expression are conditional - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of N-Tetradecanoyl-L-homoserine Lactone (C14-HSL) on Bacterial Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteria predominantly exist in complex, surface-associated communities known as biofilms. These structured consortia of microbial cells are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers protection from environmental stresses, including antimicrobial agents. The formation and maturation of biofilms are tightly regulated processes, often orchestrated by a cell-to-cell communication system termed quorum sensing (QS). In many Gram-negative bacteria, QS relies on the production and detection of small signaling molecules, most notably N-acyl-homoserine lactones (AHLs). Among these, the long-chain AHL, N-tetradecanoyl-L-homoserine lactone (C14-HSL), has emerged as a significant regulator of biofilm development and virulence in several bacterial species. This technical guide provides an in-depth exploration of the role of C14-HSL in bacterial biofilm formation, with a focus on its impact on the opportunistic pathogen Pseudomonas aeruginosa.
C14-HSL and its Role in Quorum Sensing
C14-HSL is a key signaling molecule in the intricate web of bacterial communication. In P. aeruginosa, the QS network is primarily governed by two interconnected AHL-based systems: the las and rhl systems. The las system, which is considered to be at the top of the QS hierarchy, directs the synthesis of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) via the LasI synthase. This molecule then binds to its cognate transcriptional regulator, LasR, activating the expression of a suite of genes, including those involved in virulence and biofilm formation. The las system also positively regulates the rhl system. The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which in turn activates its cognate regulator, RhlR. While 3-oxo-C12-HSL and C4-HSL are the canonical signaling molecules of the las and rhl systems, respectively, other AHLs, including C14-HSL, are also produced and can influence the QS cascade.
The presence of C14-HSL has been shown to promote the formation of biofilms and the adhesion of bacteria to surfaces.[1] This is achieved through the upregulation of genes involved in signal transduction, cell motility, and the production of EPS, the primary structural component of the biofilm matrix.
Quantitative Impact of C14-HSL on Biofilm Formation
While the qualitative role of C14-HSL in promoting biofilm formation is established, specific quantitative data for its impact on Pseudomonas aeruginosa remains an area of active research. However, studies on other bacteria and related AHLs provide valuable insights into the potential magnitude of its effects.
| Parameter | Organism | Treatment | Observation | Reference |
| Chalcopyrite Bioleaching Rate | Acidithiobacillus ferrooxidans | Addition of C14-HSL | 1.15-fold increase in the early leaching rate. | [1] |
| Gene Expression (Signal Transduction) | Hafnia alvei | Exogenous C14-HSL | 0.250%–0.375% increase in the abundance of signal transduction genes. | [2] |
| Gene Expression (Cell Motility) | Hafnia alvei | Exogenous C14-HSL | 0.24% increase in the abundance of cell motility genes. | [2] |
| Gene Expression (Biological Adhesion) | Hafnia alvei | Exogenous C14-HSL | 0.044% increase in the abundance of biological adhesion genes. | [2] |
| Biofilm Formation (CFU) | Periodontal biofilm consortia | Exogenous C14-HSL | Decrease in the number of colony-forming units (CFU). | [3] |
Note: The data presented for Hafnia alvei and periodontal biofilms highlight the context-dependent nature of C14-HSL's effects. The contrasting results underscore the complexity of QS signaling and its interaction with the specific genetic and environmental context of the bacterial community. Further quantitative studies on P. aeruginosa are needed to fully elucidate the dose-dependent effects of C14-HSL on biofilm biomass, thickness, and architecture.
Signaling Pathway of the Las and Rhl Systems
The following diagram illustrates the hierarchical relationship between the las and rhl quorum-sensing systems in Pseudomonas aeruginosa. C14-HSL, as a long-chain AHL, is synthesized by a LasI homolog and can interact with the LasR receptor, influencing the expression of target genes.
Experimental Protocols
Quantification of Biofilm Formation (Crystal Violet Assay)
This protocol describes a standard method for quantifying biofilm biomass in a microtiter plate format.
Materials:
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
C14-HSL stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Glacial acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the growth medium and incubate overnight at the optimal temperature with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh medium to a standardized optical density (OD) at 600 nm (e.g., OD600 = 0.05).
-
Plate Setup:
-
Add 180 µL of the diluted bacterial culture to each well of the microtiter plate.
-
Add 20 µL of the C14-HSL stock solution at various concentrations to the test wells. Add 20 µL of the solvent as a vehicle control to the control wells. Include media-only wells as a blank.
-
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature.
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells three times with 200 µL of PBS.
-
-
Solubilization:
-
Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound Crystal Violet.
-
Incubate at room temperature for 15 minutes with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized Crystal Violet solution to a new flat-bottom microtiter plate.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Analysis of Biofilm Architecture (Confocal Laser Scanning Microscopy - CLSM)
This protocol provides a general framework for visualizing the three-dimensional structure of biofilms.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial strain of interest
-
Growth medium and C14-HSL as described above
-
Fluorescent stains (e.g., SYTO 9 for live cells, propidium (B1200493) iodide for dead cells, and a fluorescently-labeled lectin for specific EPS components)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth: Grow biofilms on the glass surface of the dish or slide as described in the Crystal Violet assay, treating with the desired concentration of C14-HSL.
-
Staining:
-
Gently remove the planktonic culture and wash the biofilm with PBS.
-
Add the fluorescent staining solution to the biofilm and incubate in the dark according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the sample on the stage of the confocal microscope.
-
Acquire a series of optical sections (z-stack) through the depth of the biofilm using appropriate laser excitation and emission filters for the chosen fluorescent stains.
-
-
Image Analysis:
-
Reconstruct the z-stack images into a three-dimensional representation of the biofilm.
-
Use image analysis software (e.g., ImageJ, COMSTAT) to quantify architectural parameters such as biofilm thickness, biomass, and surface roughness.
-
Experimental Workflow
The following diagram outlines a typical workflow for investigating the impact of C14-HSL on bacterial biofilm formation.
Conclusion
N-tetradecanoyl-L-homoserine lactone is a crucial signaling molecule in the quorum-sensing networks of many Gram-negative bacteria, playing a significant role in the regulation of biofilm formation. While its ability to promote biofilm development is recognized, further quantitative research is necessary to fully delineate its specific impact on the biofilm lifecycle of key pathogens like Pseudomonas aeruginosa. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate role of C14-HSL and to explore its potential as a target for novel anti-biofilm therapies. By understanding the molecular mechanisms that govern biofilm formation, we can develop more effective strategies to combat persistent bacterial infections.
References
The Expansive Chemical Vocabulary of Bacterial Communication: A Technical Guide to Acyl-Homoserine Lactone Diversity
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Acyl-homoserine lactones (AHLs) represent a cornerstone of bacterial communication, orchestrating collective behaviors through a process known as quorum sensing. This intricate signaling network relies on a diverse lexicon of AHL structures, the nuances of which are critical for understanding and manipulating bacterial physiology. This technical guide provides a comprehensive overview of AHL structural diversity, detailed methodologies for their study, and visual representations of the underlying signaling pathways.
The Structural Hallmarks of Acyl-Homoserine Lactones
AHLs are comprised of a conserved homoserine lactone (HSL) ring linked via an amide bond to an acyl side chain. The specificity of these signaling molecules arises from variations in the acyl chain, which can differ in length, saturation, and the presence of functional groups.
The acyl chain typically ranges from 4 to 18 carbons in length, and in some cases, even longer chains have been observed.[1] This variability in chain length is a primary determinant of signaling specificity. Furthermore, the carbon at the C3 position of the acyl chain can be unmodified, or it can possess a 3-oxo or 3-hydroxy substitution, adding another layer of chemical diversity.[2] While most acyl chains are saturated, the presence of one or more double bonds has also been reported.[2] Some bacteria are known to produce a single, predominant AHL, whereas others synthesize a complex mixture of these molecules to regulate different processes.[3]
Quantitative Overview of AHL Structural Diversity
The following tables summarize the diversity of AHLs produced by a range of bacterial species, highlighting the variations in acyl chain length and C3 modifications.
Table 1: Diversity of Acyl-Homoserine Lactones in Various Bacterial Species
| Bacterial Species | Acyl-Homoserine Lactone (AHL) | Acyl Chain Length | C3-Substitution |
| Vibrio fischeri | N-(3-oxohexanoyl)-L-homoserine lactone | C6 | 3-oxo |
| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone | C12 | 3-oxo |
| N-butanoyl-L-homoserine lactone | C4 | None | |
| Agrobacterium tumefaciens | N-(3-oxooctanoyl)-L-homoserine lactone | C8 | 3-oxo |
| Sinorhizobium meliloti | N-(3-oxohexadecanoyl)-L-homoserine lactone | C16 | 3-oxo |
| Burkholderia mallei | N-octanoyl-L-homoserine lactone | C8 | None |
| N-(3-hydroxyoctanoyl)-L-homoserine lactone | C8 | 3-hydroxy | |
| Rhodobacter sphaeroides | N-tetradecanoyl-L-homoserine lactone | C14 | None |
| Aeromonas culicicola | Methyl-branched AHLs | Variable | Variable |
| Jannaschia helgolandensis | AHLs with multiple double bonds | Variable | Variable |
Table 2: Range of Acyl Chain Lengths and Modifications in Common Bacterial Genera
| Genus | Acyl Chain Length Range | Common C3-Modifications |
| Pseudomonas | C4 - C12 | 3-oxo, 3-hydroxy |
| Vibrio | C4 - C10 | 3-oxo, 3-hydroxy |
| Burkholderia | C6 - C14 | 3-oxo, 3-hydroxy |
| Rhizobium | C12 - C18 | 3-oxo |
| Erwinia | C6 | 3-oxo |
Experimental Protocols for the Study of Acyl-Homoserine Lactones
The elucidation of AHL structures and their quantification relies on a series of meticulous experimental procedures. The following sections provide detailed methodologies for the extraction, purification, and analysis of these signaling molecules.
Protocol 1: Extraction of Acyl-Homoserine Lactones from Bacterial Culture
This protocol describes the extraction of AHLs from a liquid bacterial culture using liquid-liquid extraction with ethyl acetate (B1210297).
Materials:
-
Bacterial culture (grown to the desired cell density)
-
Ethyl acetate (acidified with 0.1% acetic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
0.22 µm syringe filters
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
To the supernatant, add an equal volume of acidified ethyl acetate.
-
Shake the mixture vigorously for 2 minutes in a separatory funnel and allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with another equal volume of acidified ethyl acetate.
-
Combine the organic phases from both extractions.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried extract in a small volume of methanol (e.g., 1 mL).
-
Filter the methanolic extract through a 0.22 µm syringe filter to remove any particulate matter.
-
The extract is now ready for analysis by LC-MS/MS or for further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-Homoserine Lactone Purification
This protocol provides a method for purifying AHLs from a crude extract using a C18 solid-phase extraction cartridge.
Materials:
-
AHL extract (from Protocol 1)
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dilute the AHL extract with deionized water to a final methanol concentration of less than 5%.
-
Load the diluted sample onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the bound AHLs with 5 mL of 80% acetonitrile in water.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified extract in a suitable volume of methanol for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Acyl-Homoserine Lactones
This protocol outlines the parameters for the analysis of AHLs using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for each AHL is the [M+H]+ ion, and a characteristic product ion is m/z 102, corresponding to the homoserine lactone ring. Specific precursor-product ion transitions for a range of AHLs should be established using authentic standards.
Visualization of Acyl-Homoserine Lactone Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key AHL-mediated signaling pathways and a typical experimental workflow for AHL identification.
Caption: The canonical LuxI/LuxR quorum sensing circuit.
Caption: A typical experimental workflow for AHL identification.
Caption: The hierarchical Las and Rhl quorum sensing systems in P. aeruginosa.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 3. LuxR-type DNA-binding HTH domain - Wikipedia [en.wikipedia.org]
Methodological & Application
Application of HSL Inhibitors in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for innovative approaches to enhance crop resilience and productivity, the modulation of enzymatic pathways in plants presents a promising frontier. Among the enzymes of interest are Hormone-Sensitive Lipase (B570770) (HSL) and its plant homologues, the GDSL esterases/lipases. While HSL is well-characterized in mammals for its role in lipid metabolism, its counterparts in plants are emerging as critical players in a variety of physiological processes, including growth, development, and stress responses. The application of inhibitors targeting these enzymes in an agricultural context is a nascent field of research with the potential to yield novel strategies for crop improvement.
This document provides a detailed overview of the current understanding of HSL-like enzymes in plants and explores the potential applications of their inhibitors in agricultural research. It includes available quantitative data, detailed experimental protocols for inhibitor studies, and diagrams of relevant signaling pathways and experimental workflows.
HSL-like Enzymes in Plants: The GDSL Esterase/Lipase Superfamily
Plants do not possess a direct orthologue of mammalian HSL. However, they have a large and diverse superfamily of serine hydrolases known as GDSL esterases/lipases, which share catalytic properties with HSL. These enzymes are characterized by a conserved GDSL motif near the N-terminus and are involved in a wide array of functions crucial for plant survival and productivity.
Key Roles of GDSL Lipases in Plants:
-
Plant Development: GDSL lipases are involved in various developmental processes, including seed germination, seedling establishment, and the formation of plant organs.[1]
-
Plant Immunity and Defense: A significant body of research highlights the role of GDSL lipases in plant defense against pathogens. They are implicated in both local and systemic resistance and are often involved in hormonal signaling pathways, such as those for ethylene (B1197577) and salicylic (B10762653) acid, which are key regulators of plant immunity.[2][3][4][5][6][7][8][9][10]
-
Stress Response: GDSL lipases contribute to plant responses to various abiotic stresses.
Potential Applications of HSL/GDSL Lipase Inhibitors in Agriculture
The multifaceted roles of GDSL lipases in plants suggest that their inhibition could be a valuable tool in agricultural research and practice. Potential applications include:
-
Modulation of Plant Growth and Development: By targeting specific GDSL lipases, it may be possible to influence traits such as seed germination rates and overall plant architecture.
-
Enhancement of Disease Resistance: Inhibitors could be used to manipulate plant immune responses, potentially leading to crops with enhanced resistance to a broad spectrum of pathogens.
-
Improvement of Stress Tolerance: Targeting GDSL lipases involved in stress signaling could lead to the development of crops with greater resilience to environmental challenges.
-
Herbicide Development: While the herbicide quinclorac (B55369) is a known inhibitor of mammalian HSL, its primary mode of action in sensitive plants is considered to be auxin-like, leading to phytotoxicity through hormonal imbalance and cyanide accumulation.[11] Further research into lipase inhibition as a herbicidal mechanism is warranted.
Quantitative Data on the Effects of GDSL Lipase Modulation
Direct quantitative data on the effects of specific HSL/GDSL lipase inhibitors on agricultural traits are currently limited in publicly available literature. Most studies have focused on the phenotypic effects of genetic manipulation (knockout or overexpression) of GDSL lipase genes. The following table summarizes representative findings from such studies, which can serve as a proxy for the potential effects of inhibitors.
| Plant Species | GDSL Lipase Gene | Genetic Modification | Observed Phenotypic Effect | Reference |
| Arabidopsis thaliana | GLIP1 | Overexpression | Increased resistance to Alternaria brassicicola, Erwinia carotovora, and Pseudomonas syringae | [4] |
| Oryza sativa (Rice) | OsGLIP1 / OsGLIP2 | Knockout | Enhanced resistance to pathogen infection | [3] |
| Oryza sativa (Rice) | MHZ11 | Overexpression | Shorter roots in the presence of ethylene | [1] |
| Malus domestica (Apple) | GELP1 | Overexpression | Increased resistance to Colletotrichum gloeosporioides | [10] |
Experimental Protocols
Protocol 1: In Vitro Screening of GDSL Lipase Inhibitors
This protocol describes a general method for screening potential inhibitors of plant GDSL lipases in vitro.
Materials:
-
Purified recombinant plant GDSL lipase
-
Substrate (e.g., p-nitrophenyl butyrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the purified GDSL lipase in the assay buffer.
-
Prepare serial dilutions of the test inhibitor compounds.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution to each well. Include control wells with solvent only (no inhibitor).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25-37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance (or fluorescence) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protocol 2: In Planta Application of Inhibitors and Phenotypic Analysis
This protocol outlines a general procedure for applying chemical inhibitors to plants and evaluating their effects on agricultural traits.
Materials:
-
Test plants (e.g., seedlings grown in pots or in a hydroponic system)
-
Inhibitor compound
-
Application solution (e.g., water with a surfactant)
-
Spraying equipment or root drenching system
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Grow the test plants to the desired developmental stage.
-
Prepare the inhibitor solution at various concentrations in the application solution. Include a control group treated with the application solution only.
-
Apply the inhibitor to the plants. This can be done through foliar spray, root drench, or by adding it to the hydroponic medium.
-
Maintain the plants in a controlled environment and monitor them regularly.
-
At predefined time points, measure relevant agricultural traits, such as:
-
Growth parameters: Plant height, biomass (fresh and dry weight), leaf area.
-
Yield parameters: Seed number, seed weight, fruit size.
-
Stress tolerance: Assess survival rates and physiological parameters after exposing the plants to a specific stress (e.g., drought, salinity, pathogen infection).
-
-
Collect tissue samples for biochemical or molecular analysis (e.g., fatty acid profiling, gene expression analysis).
-
Statistically analyze the data to determine the effect of the inhibitor on the measured traits.
Signaling Pathways and Experimental Workflows
GDSL Lipase Signaling in Plant Immunity
GDSL lipases are integral components of the plant's defense signaling network. For instance, in Arabidopsis, GLIP1 plays a role in systemic resistance and its function is dependent on ethylene signaling. The following diagram illustrates a simplified model of this pathway.
Experimental Workflow for Screening and Validation of GDSL Lipase Inhibitors
The following diagram outlines a logical workflow for the identification and validation of GDSL lipase inhibitors for agricultural applications.
Conclusion
The study of HSL-like GDSL lipases in plants and the application of their inhibitors is a promising area of agricultural research. While direct applications are still in the exploratory phase, the fundamental roles of these enzymes in plant physiology suggest that their modulation could lead to significant advancements in crop improvement. The protocols and information provided herein offer a foundation for researchers to delve into this exciting field, with the ultimate goal of developing novel solutions for sustainable agriculture. Further research is needed to identify specific and potent inhibitors for plant GDSL lipases and to elucidate their precise effects on agriculturally important traits.
References
- 1. Plant GDSL Esterases/Lipases: Evolutionary, Physiological and Molecular Functions in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GDSL lipases modulate immunity through lipid homeostasis in rice | PLOS Pathogens [journals.plos.org]
- 4. GDSL lipase-like 1 regulates systemic resistance associated with ethylene signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GDSL LIPASE1 Modulates Plant Immunity through Feedback Regulation of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDSL lipases modulate immunity through lipid homeostasis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Expression Pattern and Functional Analyses of Arabidopsis Guard Cell-Enriched GDSL Lipases [frontiersin.org]
- 10. GDSL Esterase/Lipase GELP1 Involved in the Defense of Apple Leaves against Colletotrichum gloeosporioides Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
Application Notes and Protocols for In Vivo Use of HSL-IN-5 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific in vivo studies for HSL-IN-5 have not been published. The following application notes and protocols are based on the known in vitro activity of this compound and established methodologies for other hormone-sensitive lipase (B570770) (HSL) inhibitors in animal models. These should be regarded as a starting point for in vivo experimental design.
Introduction
This compound is a potent inhibitor of hormone-sensitive lipase (HSL), with an IC50 of 0.25 μM[1][2][3][4]. HSL is a key intracellular enzyme responsible for the hydrolysis of triglycerides, diglycerides, and cholesteryl esters, playing a crucial role in the mobilization of fatty acids from adipose tissue[5][6]. Inhibition of HSL is a therapeutic strategy being explored for metabolic disorders such as type 2 diabetes and obesity, as it can reduce the levels of circulating free fatty acids (FFAs)[5]. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in rodent models.
Mechanism of Action
Hormone-sensitive lipase activity is stimulated by catecholamines via the cAMP-PKA signaling pathway, leading to the breakdown of triglycerides into FFAs and glycerol (B35011). Insulin (B600854), on the other hand, inhibits HSL activity. This compound, as an HSL inhibitor, is expected to block the enzymatic activity of HSL, thereby reducing the release of glycerol and FFAs from adipose tissue into the bloodstream. This reduction in circulating FFAs may lead to improved insulin sensitivity and better glycemic control.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Rodents
A crucial first step in the in vivo characterization of this compound is to understand its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
Experimental Protocol: Single-Dose PK/PD in Mice
Objective: To determine the pharmacokinetic parameters of this compound and its effect on plasma glycerol and FFA levels after a single administration.
Animals: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose (B11928114) in water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Blood collection tubes (with EDTA)
-
Glycerol and FFA assay kits
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a predetermined dose (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.
-
Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method to determine pharmacokinetic parameters.
-
Analyze plasma samples for glycerol and FFA concentrations to assess the pharmacodynamic effect.
Data Presentation: Hypothetical PK/PD Data
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, p.o.)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 4.5 | µg/mL |
| Tmax (Time to Cmax) | 1.0 | h |
| AUC (Area Under the Curve) | 25.8 | µg·h/mL |
| t1/2 (Half-life) | 3.5 | h |
Table 2: Hypothetical Pharmacodynamic Effect of this compound on Plasma Biomarkers in Mice (30 mg/kg, p.o.)
| Time (h) | Plasma Glycerol (% of Vehicle) | Plasma FFA (% of Vehicle) |
| 0 | 100 | 100 |
| 1 | 45 | 55 |
| 2 | 30 | 40 |
| 4 | 50 | 65 |
| 8 | 85 | 90 |
| 24 | 98 | 99 |
Efficacy Studies in a Diet-Induced Obesity (DIO) Mouse Model
To evaluate the therapeutic potential of this compound for metabolic diseases, a chronic dosing study in a relevant disease model is necessary.
Experimental Protocol: Chronic Dosing in DIO Mice
Objective: To assess the long-term effects of this compound on body weight, glucose tolerance, and insulin sensitivity in mice with diet-induced obesity.
Animals: Male C57BL/6 mice fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.
Materials:
-
This compound
-
Vehicle solution
-
High-fat diet
-
Glucose and insulin for tolerance tests
-
Glucometer and insulin ELISA kit
Procedure:
-
After the HFD induction period, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food intake weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the treatment period.
-
OGTT: Fast mice for 6 hours, administer an oral glucose bolus (2 g/kg), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
ITT: Fast mice for 4 hours, administer an intraperitoneal insulin bolus (0.75 U/kg), and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
At the end of the study, collect terminal blood samples for biomarker analysis (e.g., insulin, triglycerides, cholesterol) and harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).
Data Presentation: Hypothetical Efficacy Data
Table 3: Hypothetical Effects of Chronic this compound Treatment in DIO Mice
| Parameter | Vehicle Control | This compound (30 mg/kg/day) |
| Body Weight Change (%) | +15.2 | +8.5 |
| OGTT AUC (mg/dLmin) | 35,000 | 25,000 |
| ITT Nadir (% of Baseline) | 65 | 45 |
| Fasting Insulin (ng/mL) | 2.8 | 1.5 |
| Liver Triglycerides (mg/g) | 15.4 | 9.8 |
| *p < 0.05 vs. Vehicle Control |
Conclusion
These application notes and protocols provide a framework for the preclinical in vivo evaluation of this compound. The initial focus should be on establishing the PK/PD relationship to inform dose selection for subsequent efficacy studies in relevant disease models. The provided tables and diagrams serve as templates for data presentation and visualization of experimental designs. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Novel Quorum Sensing Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three distinct assays designed to identify and characterize inhibitors of bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, often regulating virulence, biofilm formation, and antibiotic resistance.[1][2][3][4] The inhibition of QS, also known as quorum quenching (QQ), is a promising anti-virulence strategy to combat bacterial infections.[1][4][5]
Chromobacterium violaceum Reporter Assay for Violacein (B1683560) Inhibition
Application Note:
This assay provides a rapid and straightforward qualitative and semi-quantitative method for screening potential quorum sensing inhibitors. Chromobacterium violaceum, a Gram-negative bacterium, produces a purple pigment called violacein, the synthesis of which is regulated by N-acyl-homoserine lactone (AHL) based quorum sensing.[6] When a potential inhibitor disrupts the QS signaling cascade, the production of violacein is reduced or completely inhibited, resulting in a loss of purple pigmentation. This visual readout makes it an excellent primary screening tool. For a more nuanced analysis, the CV026 mutant strain, which is AHL-negative, can be used. In this case, exogenous AHLs are added to induce violacein production, allowing for the specific identification of compounds that interfere with AHL signaling.[6]
Signaling Pathway:
// Nodes AHL [label="AHL Signal\n(e.g., C6-HSL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CviR_inactive [label="Inactive CviR\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; CviR_active [label="Active CviR-AHL\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; cvi_operon [label="cvi Operon\n(violacein synthesis genes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Violacein [label="Violacein Pigment\n(Purple)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="QS Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AHL -> CviR_inactive [label="Binds to"]; CviR_inactive -> CviR_active [label="Activation"]; CviR_active -> cvi_operon [label="Induces Transcription"]; cvi_operon -> Violacein [label="Leads to Production"]; Inhibitor -> CviR_inactive [label="Blocks Binding", style=dashed, color="#EA4335"]; Inhibitor -> CviR_active [label="Destabilizes", style=dashed, color="#EA4335"]; } केंद Caption: C. violaceum quorum sensing pathway for violacein production.
Experimental Protocol:
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or CV026 mutant)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (C6-HSL) if using CV026
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control (e.g., a known QS inhibitor)
-
96-well microtiter plates
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Prepare Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
Add 180 µL of fresh LB broth to each well of a 96-well plate.
-
If using the CV026 mutant, supplement the broth with C6-HSL to a final concentration that induces violacein production.
-
Add 10 µL of the test compound at various concentrations to the respective wells. Include solvent and positive controls.
-
-
Inoculation: Add 10 µL of the overnight C. violaceum culture (diluted to an OD600 of ~0.1) to each well.
-
Incubation: Incubate the plate at 30°C for 18-24 hours without shaking.
-
Qualitative Assessment: Visually inspect the wells for the inhibition of purple color formation.
-
Quantitative Assessment:
-
To quantify violacein production, add 200 µL of DMSO to each well and mix thoroughly to lyse the cells and solubilize the pigment.
-
Measure the absorbance at 585 nm using a spectrophotometer.
-
Bacterial growth can be assessed by measuring the optical density at 600 nm before adding DMSO.
-
Data Presentation:
| Compound | Concentration (µM) | Violacein Inhibition (%) | Bacterial Growth Inhibition (%) |
| Flavone 1 | 10 | 85 | 5 |
| 5 | 42 | 2 | |
| 1 | 15 | 0 | |
| Flavone 2 | 10 | 92 | 8 |
| 5 | 55 | 3 | |
| 1 | 21 | 1 | |
| Emodin | 20 | 78 | 10 |
| 10 | 35 | 4 | |
| 5 | 12 | 0 |
Note: Data is illustrative, based on findings for similar compounds.[7][8]
High-Throughput Screening with an Agrobacterium tumefaciens-based Biosensor
Application Note:
This high-throughput screening (HTS) assay utilizes a genetically engineered Agrobacterium tumefaciens strain as a biosensor for the detection of QS inhibitors.[1][9][10] The biosensor contains a reporter gene (e.g., β-lactamase or β-galactosidase) under the control of a QS-inducible promoter.[9][10] In the presence of AHL signal molecules, the promoter is activated, leading to the expression of the reporter enzyme. A colorimetric or fluorescent substrate for the enzyme allows for a quantitative readout of QS activity. This assay is highly sensitive and scalable, making it ideal for screening large chemical libraries for novel QS inhibitors.[1][10]
Experimental Workflow:
// Nodes start [label="Prepare Biosensor Culture\n(A. tumefaciens)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Dispense into 96-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; add_compounds [label="Add Test Compounds &\nControls (e.g., 4-NPO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_ahl [label="Add AHL Signal\n(e.g., 3-oxo-C8-HSL)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add Chromogenic Substrate\n(e.g., Nitrocefin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure Absorbance/\nFluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Data &\nIdentify Hits", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> plate; plate -> add_compounds; add_compounds -> add_ahl; add_ahl -> incubate; incubate -> add_substrate; add_substrate -> measure; measure -> analyze; } केंद Caption: High-throughput screening workflow for QS inhibitors.
Experimental Protocol:
Materials:
-
Agrobacterium tumefaciens biosensor strain (e.g., NTL4(pZLR4))
-
Appropriate growth medium (e.g., AT medium) with antibiotics for plasmid maintenance
-
AHL signal molecule (e.g., 3-oxo-C8-HSL)
-
Test compound library
-
Positive control (e.g., 4-nitropyridine-N-oxide, 4-NPO) and negative control (e.g., DMSO)
-
Chromogenic substrate (e.g., nitrocefin (B1678963) for β-lactamase)
-
384-well microtiter plates
-
Automated liquid handling system (recommended for HTS)
-
Plate reader
Procedure:
-
Culture Preparation: Grow the A. tumefaciens biosensor strain overnight in the appropriate medium. Dilute the culture to a starting OD600 of 0.05 in fresh medium.
-
Plate Preparation: Using an automated liquid handler, dispense the diluted bacterial culture into 384-well plates.
-
Compound Addition: Add the test compounds from the library to the wells to achieve the desired final concentration. Include positive and negative controls on each plate.
-
Induction: Add the AHL signal molecule to all wells (except for background controls) to induce the reporter gene expression.
-
Incubation: Incubate the plates at 28°C for a specified period (e.g., 4-6 hours).
-
Assay Development: Add the chromogenic substrate to each well. For β-lactamase, nitrocefin will change color from yellow to red upon cleavage.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition without affecting bacterial growth (measured by OD600) are considered hits.
Data Presentation:
| Compound ID | Concentration (µM) | IC50 (µM) | Notes |
| PD12 | 0.03 | 0.03 | Tetrazole with a 12-carbon alkyl tail.[11] |
| V-06-018 | 10 | 10 | Phenyl ring with a 12-carbon alkyl tail.[11] |
| G1 | - | - | Inhibits LasR specifically.[12] |
| Cefatrizine | - | - | A cephalosporin (B10832234) antibiotic identified as a potential acyl-HSL synthase inhibitor.[5] |
Note: IC50 values are compound and assay-specific.
LC-MS/MS-based Quantification of Quorum Sensing Molecules
Application Note:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the direct quantification of QS signal molecules (e.g., AHLs and 2-alkyl-4(1H)-quinolones) in bacterial culture supernatants.[13][14] This analytical approach allows for the precise measurement of the impact of a potential inhibitor on the production of these signaling molecules. It is an invaluable tool for mechanism-of-action studies, confirming whether a compound inhibits the synthesis of QS signals rather than blocking their reception or degrading them. This method can be applied to both Gram-negative and Gram-positive bacteria, provided the structures of the signal molecules are known.[13][14]
Logical Relationship of the Method:
// Nodes culture [label="Bacterial Culture\n+ Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Liquid-Liquid\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; lc [label="LC Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms (B15284909) [label="MS/MS Detection\n& Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; result [label="Concentration of\nQS Molecules", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges culture -> supernatant; supernatant -> extract; extract -> lc; lc -> ms; ms -> result; } केंद Caption: Workflow for LC-MS/MS quantification of QS molecules.
Experimental Protocol:
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Growth medium
-
Test compound
-
Internal standards (stable isotope-labeled QS molecules)
-
Extraction solvent (e.g., acidified ethyl acetate)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Vortex mixer, centrifuge
Procedure:
-
Sample Preparation:
-
Grow the bacterial culture in the presence and absence of the test compound.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Spike the supernatant with a known concentration of the internal standard.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the QS molecules from the supernatant using an appropriate organic solvent.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the QS molecules using a suitable chromatographic gradient.
-
Detect and quantify the target molecules using multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the QS molecules.
-
Quantify the concentration of each QS molecule in the samples by comparing their peak areas to that of the internal standard and the standard curve.
-
Determine the percent reduction in QS molecule production in the presence of the test compound.
-
Data Presentation:
| QS Molecule | Control Concentration (ng/mL) | + Inhibitor (50 µM) Concentration (ng/mL) | % Reduction |
| 3-oxo-C12-HSL | 150.2 | 25.8 | 82.8% |
| C4-HSL | 85.6 | 15.3 | 82.1% |
| HHQ | 45.1 | 9.7 | 78.5% |
| PQS | 30.5 | 6.2 | 79.7% |
Note: Data is representative and will vary based on the bacterial strain, inhibitor, and experimental conditions.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Screening for novel quorum-sensing inhibitors to interfere with the formation of Pseudomonas aeruginosa biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 14. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of C14-HSL in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of N-tetradecanoyl-L-homoserine lactone (C14-HSL) in media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of C14-HSL?
A1: C14-HSL, a long-chain N-acyl homoserine lactone (AHL), is characterized by poor solubility in aqueous solutions and culture media.[1] It is, however, soluble in several organic solvents.
Q2: What are the recommended solvents for preparing C14-HSL stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly recommended solvents for dissolving C14-HSL.[2] Ethyl acetate (B1210297) is also used, particularly when the solvent needs to be evaporated before adding the aqueous medium.[1]
Q3: What can cause C14-HSL to precipitate in my culture medium?
A3: Precipitation of C14-HSL in media can occur for several reasons. The primary cause is its low aqueous solubility, especially at concentrations above 100 μM for long-chain AHLs.[1] Other contributing factors can include temperature shifts, evaporation of the medium leading to increased concentration, and interactions with salts or other components in the media.[3][4]
Q4: How can I prevent the lactone ring of C14-HSL from hydrolyzing in my stock solution?
A4: The stability of the homoserine lactone ring is pH-dependent. To prevent autohydrolysis during storage, it is recommended to add a small amount of glacial acetic acid (e.g., 0.2%) to the organic solvent when preparing the stock solution.[5][6]
Troubleshooting Guides
Guide 1: Precipitation Observed in Media
If you observe precipitation after adding your C14-HSL stock solution to the culture medium, follow these troubleshooting steps.
Caption: Troubleshooting workflow for C14-HSL precipitation in media.
Experimental Protocols
Protocol 1: Preparation of C14-HSL Stock Solution
This protocol describes the preparation of a concentrated stock solution of C14-HSL in an organic solvent.
-
Weighing: Accurately weigh the desired amount of crystalline C14-HSL in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-30 mg/mL).
-
Dissolution: Vortex the solution until the C14-HSL is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution.
-
Stabilization (Optional): For long-term storage, consider adding glacial acetic acid to a final concentration of 0.2% to prevent lactone ring hydrolysis.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of C14-HSL Working Solution in Media (Solvent Evaporation Method)
This method is recommended to minimize the concentration of organic solvent in the final culture medium.
-
Dispense Stock Solution: In a sterile tube, dispense the required volume of the C14-HSL organic stock solution.
-
Evaporation: Remove the organic solvent by evaporation under a gentle stream of nitrogen gas. A white precipitate of C14-HSL will remain.[1][6]
-
Add Medium: Add the sterile culture medium to the tube containing the dried C14-HSL.
-
Resuspension: Vortex the tube vigorously to resuspend the C14-HSL in the medium. Brief sonication may be required for complete dispersion.
-
Immediate Use: Use the C14-HSL-containing medium immediately after preparation to prevent precipitation over time.[1]
Caption: Workflow for preparing C14-HSL solutions.
Quantitative Data Summary
The following table summarizes the solubility of C14-HSL and related compounds in various solvents as reported in the literature.
| Compound | Solvent | Solubility | Reference |
| N-tetradecanoyl-L-Homoserine lactone (C14-HSL) | DMF | 30 mg/mL | [2] |
| DMSO | 30 mg/mL | [2] | |
| PBS (pH 7.2) | 10 mg/mL | [2] | |
| N-3-oxo-tetradecanoyl-L-Homoserine lactone (3-oxo-C14-HSL) | DMF | 20 mg/mL | [7] |
| DMSO | 20 mg/mL | [7] | |
| N-hexanoyl-L-homoserine lactone (C6-HSL) | DMSO/DMF | ~30 mg/mL | [8] |
| PBS (pH 7.2) | ~10 mg/mL | [8] | |
| AHLs with acyl chains > C8 | Aqueous Media | Poorly soluble > 100 µM | [1] |
References
- 1. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing HSL Inhibitor Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hormone-Sensitive Lipase (B570770) (HSL) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Hormone-Sensitive Lipase (HSL) and why is it a therapeutic target?
Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that plays a crucial role in the mobilization of stored fats (triglycerides) in adipose tissue.[1][2] It primarily hydrolyzes diacylglycerol to monoacylglycerol, a critical step in lipolysis.[3][4] HSL is activated by hormones like catecholamines (e.g., epinephrine (B1671497) and norepinephrine) and ACTH, and it is inhibited by insulin (B600854).[1][5] Due to its central role in breaking down fats, inhibiting HSL can reduce the release of free fatty acids into the bloodstream. This makes HSL a significant therapeutic target for metabolic disorders such as type 2 diabetes and obesity, where elevated free fatty acids contribute to insulin resistance.[5]
Q2: How do I prepare and store HSL inhibitor stock solutions?
Proper preparation and storage of HSL inhibitor stock solutions are critical for reproducible experimental results. For many common inhibitors like Hsl-IN-1, solubility is highest in dimethyl sulfoxide (B87167) (DMSO).[3]
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage : For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[3]
-
Working Dilutions : On the day of the experiment, prepare fresh working dilutions from the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in your assay is low (typically <1%) to minimize solvent effects on enzyme activity and cell viability.[4]
Q3: What is a typical effective concentration range for an HSL inhibitor in a cell-based assay?
The effective concentration of an HSL inhibitor can vary significantly depending on the specific compound, cell type, and experimental conditions. A good starting point is to perform a dose-response experiment. For many potent HSL inhibitors, the concentration range to test can span from low nanomolar to micromolar. For example, in a 3T3-L1 adipocyte lipolysis assay, concentrations ranging from 1 µM to 25 µM have been suggested for initial testing.[6] The ultimate goal is to determine the IC50 value, which is the concentration of the inhibitor required to reduce HSL activity by 50%.
Q4: How can I be sure the observed effects are specific to HSL inhibition?
Confirming the specificity of your inhibitor is crucial. Here are several strategies:
-
Use a Structurally Different HSL Inhibitor : Comparing the effects of your primary inhibitor with another known HSL inhibitor that has a different chemical structure can help validate that the observed phenotype is due to HSL inhibition.[3]
-
Assess Activity Against Other Lipases : Test the inhibitor's activity against a panel of other relevant lipases, such as adipose triglyceride lipase (ATGL), lipoprotein lipase (LPL), and pancreatic lipase (PL), to determine its selectivity profile.[7]
-
Utilize HSL Knockout/Knockdown Models : The most definitive way to confirm specificity is to use cells or animal models where the HSL gene has been knocked out or its expression has been silenced (e.g., using siRNA). If the inhibitor has no effect in these models, it strongly suggests its action is HSL-dependent.[8]
Troubleshooting Guide
Issue 1: Lower than expected inhibition of HSL activity.
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions (-80°C for long-term) and avoid multiple freeze-thaw cycles.[3] |
| Inactive Enzyme | Confirm the activity of your HSL enzyme preparation using a known activator (e.g., PKA) or a positive control substrate. Enzyme activity can decline with improper storage.[3] |
| Inaccurate Dilutions | Use calibrated pipettes and perform serial dilutions to ensure the accuracy of your working concentrations. Thoroughly mix the inhibitor into the assay medium.[3] |
| Suboptimal Assay Conditions | Verify that the pH, temperature, and composition of your assay buffer are optimal for both HSL activity and inhibitor stability.[3] |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Standardize your cell culture protocols, including seeding density, passage number, and differentiation procedures.[3][6] |
| Batch-to-Batch Inhibitor Variation | If you suspect variability in the inhibitor compound itself, consider testing a new lot.[3] |
| Inconsistent Incubation Times | Ensure that all incubation times, such as pre-incubation with the inhibitor and stimulation of lipolysis, are consistent across all replicates and experiments.[6] |
Issue 3: Potential off-target effects.
| Potential Cause | Troubleshooting Step |
| Inhibitor Lacks Specificity | As mentioned in the FAQs, test the inhibitor against other lipases to determine its selectivity profile.[7] |
| Solvent Effects | Keep the final concentration of the solvent (e.g., DMSO) consistent and as low as possible across all experimental conditions, including vehicle controls. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed inhibition is not due to cytotoxic effects of the compound at the tested concentrations. |
Quantitative Data on HSL Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common HSL inhibitors. Note that these values can vary depending on the assay conditions.
| Inhibitor | IC50 Value | Target | Notes |
| Hsl-IN-1 | 2 nM | Human HSL | A potent and orally active inhibitor.[3][7] |
| NNC0076-0079 | 0.11 µM | Human HSL | Shows high selectivity over other lipases like LPL and PL (>50 µM).[9] |
| CAY10499 | Not specified, but effective at 10-20 µM in cell-based assays | HSL | Also shows inhibitory activity against other lipases.[8] |
| 5-bromothiophene-2-boronic acid | 350 nM | HSL | A reversible inhibitor.[5] |
| Quinclorac | Nanomolar range (in vitro against rat epididymal lipase) | Rat epididymal lipase (functionally similar to HSL) | An herbicide with antilipase activity.[5] |
Experimental Protocols
In Vitro HSL Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the in vitro potency of an HSL inhibitor using a fluorescent substrate.
1. Materials:
-
Recombinant human HSL enzyme
-
HSL inhibitor (e.g., Hsl-IN-1) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Fluorescently labeled diacylglycerol or triglyceride substrate
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Inhibitor Preparation : Prepare serial dilutions of the HSL inhibitor in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Enzyme Addition : Add a fixed amount of recombinant human HSL enzyme to each well of the 96-well plate.
-
Inhibitor Incubation : Add the diluted inhibitor or vehicle control to the wells containing the enzyme. Pre-incubate for 30 minutes at 37°C to allow for binding.[10]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Fluorescence Monitoring : Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.[4]
-
Data Analysis :
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Cell-Based Adipocyte Lipolysis Assay
This protocol outlines a method to assess the effect of an HSL inhibitor on lipolysis in cultured adipocytes (e.g., differentiated 3T3-L1 cells).
1. Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) in a multi-well plate
-
HSL inhibitor
-
Krebs-Ringer-HEPES (KRH) buffer with 2% Bovine Serum Albumin (BSA)
-
Lipolytic agent (e.g., isoproterenol)
-
Glycerol (B35011) and/or Free Fatty Acid assay kit
2. Procedure:
-
Cell Preparation : Gently wash the differentiated adipocytes twice with pre-warmed KRH buffer.[6]
-
Inhibitor Pre-incubation : Add KRH buffer containing various concentrations of the HSL inhibitor or a vehicle control to the respective wells. Incubate for 1 hour at 37°C.[6][10]
-
Stimulation of Lipolysis : To induce lipolysis, add a known lipolytic agent like isoproterenol (B85558) (final concentration of 10 µM). For measuring basal lipolysis, add a vehicle instead.[6]
-
Incubation : Incubate for a defined period (e.g., 2 hours) at 37°C.[10]
-
Sample Collection : Carefully collect the supernatant from each well for the measurement of glycerol and/or free fatty acid release.[6]
-
Quantification : Measure the glycerol or free fatty acid concentration in the supernatant using a commercial assay kit.
-
Data Analysis : Normalize the glycerol or free fatty acid release to the total protein content in each well. Analyze the data to determine the dose-dependent inhibition of stimulated lipolysis by the HSL inhibitor.
Visualizations
Caption: HSL activation pathway and point of inhibition.
Caption: General workflow for HSL inhibitor experiments.
Caption: Troubleshooting decision tree for HSL inhibitor assays.
References
- 1. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novonordisk.com [novonordisk.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Prevention of HSL Signaling Molecule Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you prevent the degradation of Acyl-Homoserine Lactone (HSL) signaling molecules in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of HSL molecule degradation in experimental settings?
A1: HSL molecules are susceptible to two main degradation pathways:
-
pH-Dependent Hydrolysis (Lactonolysis): The lactone ring of the HSL molecule is prone to hydrolysis, particularly under alkaline conditions (pH > 7.0). This process is often the primary cause of non-enzymatic degradation in buffered solutions and culture media that become alkaline over time.[1] The rate of hydrolysis is also influenced by temperature, with higher temperatures accelerating degradation.[1]
-
Enzymatic Degradation: Many microorganisms produce enzymes that can inactivate HSLs. The two main classes of these enzymes are:
-
Lactonases: These enzymes hydrolyze the ester bond of the homoserine lactone ring, rendering the molecule inactive.[2] This action is similar to alkaline hydrolysis but is enzymatically catalyzed.
-
Acylases (or Amidases): These enzymes cleave the amide bond between the acyl side chain and the homoserine lactone ring, yielding a fatty acid and the homoserine lactone moiety.[2]
-
Q2: How can I store my HSL stock solutions to ensure their stability?
A2: Proper storage is crucial for maintaining the integrity of your HSL molecules.
-
Solid Form: When stored as a crystalline solid at -20°C, HSLs are stable for at least four years.
-
Stock Solutions: For stock solutions, dissolve the HSL in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acidified ethyl acetate (B1210297) (with 0.01-0.2% glacial acetic acid).[3] These stock solutions should be stored in aliquots at -20°C to minimize freeze-thaw cycles. It is not recommended to store HSLs in primary alcohols like ethanol, as they can open the lactone ring.
-
Aqueous Solutions: Aqueous solutions of HSLs are not recommended for long-term storage due to the risk of hydrolysis. If you must prepare an aqueous solution, it is best to use it within a day.
Q3: I suspect my HSL stock solution has degraded. How can I check its integrity?
A3: You can verify the integrity of your HSL stock solution using a few methods:
-
Bioassays: Use a reliable HSL biosensor strain, such as Chromobacterium violaceum CV026 (for short-chain HSLs) or Agrobacterium tumefaciens NTL4 (pZLR4) (for a broad range of HSLs), to test the activity of your stock solution.[4] A diminished or absent response compared to a fresh standard would indicate degradation.
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) can be used to separate and identify the intact HSL and its hydrolyzed product (acyl-homoserine).[5] This provides a definitive assessment of degradation.
Q4: Can the action of lactonases be reversed?
A4: Yes, to some extent. The hydrolysis of the lactone ring by lactonases is a reversible reaction.[2] Acidifying the sample to a low pH (e.g., pH 2.0 with HCl) can promote the re-lactonization (ring closure) of the hydrolyzed HSL, thereby restoring its activity.[1] However, the degradation by acylases, which cleave the amide bond, is irreversible.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with HSL signaling molecules.
Issue 1: Inconsistent or No Response in HSL Bioassays
| Potential Cause | Troubleshooting Steps |
| Degraded HSL Stock Solution | 1. Prepare a fresh stock solution of the HSL from a solid powder. 2. Verify the integrity of the new stock using a reliable bioassay or analytical method (see FAQ Q3). 3. Always store stock solutions in an appropriate solvent (e.g., DMSO, acidified ethyl acetate) at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| pH of the Medium | 1. Monitor the pH of your experimental medium. Bacterial growth can lead to an increase in pH, causing alkaline hydrolysis of HSLs.[1] 2. Use a well-buffered medium (e.g., with MOPS buffer) to maintain a stable pH, ideally in the slightly acidic to neutral range (pH 6.0-7.0) where HSLs are more stable.[1] |
| Enzymatic Degradation in the Assay | 1. If your experimental system involves microorganisms, they may be producing HSL-degrading enzymes. 2. Consider using cell-free supernatants for your assays if possible. 3. If using live cells, you may need to add enzyme inhibitors or use a mutant strain that lacks HSL-degrading enzymes. |
| Pipetting Inaccuracy | 1. Ensure your pipettes are properly calibrated. 2. Use fresh pipette tips for each replicate to avoid cross-contamination. 3. When adding reagents to microplates, dispense the liquid below the surface of the fluid in the well to ensure proper mixing.[7] |
| Edge Effects in Microplates | 1. Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations. 2. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.[8][9] |
Issue 2: Loss of HSL Activity in Complex Samples (e.g., Soil Extracts, Cell Culture Media)
| Potential Cause | Troubleshooting Steps |
| Presence of HSL-Degrading Enzymes | 1. Heat Inactivation: For some enzymes, heating the sample (e.g., 95°C for 5 minutes) can denature and inactivate them.[10] However, this may not be suitable for all enzymes and could potentially affect other components in your sample. 2. Protein Precipitation: Use a protein precipitation method to remove enzymes from your sample before HSL analysis. See the detailed protocol below. |
| Adsorption to Sample Matrix | 1. HSLs, especially those with long acyl chains, can adsorb to soil particles or other components of complex matrices. 2. Use an efficient extraction method, such as accelerated solvent extraction (ASE) with a mixture of ethyl acetate and acetone (B3395972), to recover HSLs from soil.[11] 3. Solid-phase extraction (SPE) can be used to clean up and concentrate HSLs from environmental samples.[12] |
| Unfavorable pH of the Sample | 1. Measure the pH of your sample. If it is alkaline, it can cause HSL hydrolysis. 2. Adjust the pH of your sample to a slightly acidic or neutral range (pH 6.0-7.0) as soon as possible after collection. |
Data Presentation
Table 1: Stability of Acyl-Homoserine Lactones (AHLs) under Different pH Conditions
| HSL Derivative | Acyl Chain Length | pH | Temperature (°C) | Relative Rate of Hydrolysis | Reference |
| C4-HSL | C4 | >7.5 | 37 | High | [1] |
| 3-oxo-C6-HSL | C6 (oxo) | >7.5 | 37 | Moderate-High | [1] |
| C6-HSL | C6 | >7.5 | 37 | Moderate | [1] |
| C8-HSL | C8 | >7.5 | 37 | Low-Moderate | [1] |
| 3-oxo-C12-HSL | C12 (oxo) | >7.5 | 37 | Low | [1] |
Note: The rate of hydrolysis generally decreases as the length of the N-linked acyl side chain increases. The presence of a 3-oxo group can increase the rate of hydrolysis compared to the corresponding unsubstituted HSL.[1]
Table 2: Substrate Specificity of HSL-Degrading Enzymes
| Enzyme Class | General Substrate Preference | Examples | Reference |
| Lactonases | Broad specificity for the homoserine lactone ring, largely independent of the acyl chain length. | AiiA from Bacillus sp. | [2] |
| Acylases | Often show a preference for HSLs with longer acyl chains (>C8). | PvdQ from Pseudomonas aeruginosa, AiiD from Ralstonia sp. | [6] |
Experimental Protocols
Protocol 1: Preparation and Storage of HSL Stock Solutions
Materials:
-
Acyl-Homoserine Lactone (solid form)
-
Dimethyl sulfoxide (DMSO) or Ethyl acetate (HPLC grade)
-
Glacial acetic acid (if using ethyl acetate)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of solid HSL in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
If using DMSO, add the solvent directly to the solid HSL.
-
If using ethyl acetate, acidify it with 0.01-0.2% (v/v) glacial acetic acid before adding it to the solid HSL.
-
-
Vortex the tube until the HSL is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Removal of HSL-Degrading Enzymes from Cell Culture Media by Protein Precipitation
Materials:
-
Cell culture supernatant
-
Trichloroacetic acid (TCA)
-
Acetone (ice-cold)
-
Microcentrifuge
Procedure:
-
Collect the cell culture supernatant and centrifuge it to remove any cells or debris.
-
Transfer the clear supernatant to a new tube.
-
Add ice-cold acetone (at least three volumes) to the supernatant.
-
Incubate at -20°C for at least 2 hours to allow the proteins to precipitate.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the HSLs, for further analysis.
-
Evaporate the acetone from the supernatant using a stream of nitrogen or a vacuum concentrator.
-
Re-dissolve the HSL-containing residue in an appropriate solvent for your downstream application.
Note: This protocol is a general guideline. Optimization may be required depending on the specific cell culture medium and the proteins present.
Protocol 3: Solid-Phase Extraction (SPE) of HSLs from Soil Samples
Materials:
-
Soil sample
-
Ethyl acetate/acetone mixture (4:1, v/v)
-
Silica-based SPE cartridge
-
Ethyl acetate
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extract the HSLs from the soil sample using an accelerated solvent extractor (ASE) with an ethyl acetate/acetone (4:1, v/v) mixture.
-
Concentrate the extract to near dryness using a rotary evaporator or a stream of nitrogen.
-
Re-dissolve the residue in a small volume of hexane.
-
Condition a silica (B1680970) SPE cartridge by washing it with ethyl acetate followed by hexane.
-
Load the re-dissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with hexane to remove non-polar impurities.
-
Elute the HSLs from the cartridge with ethyl acetate.
-
Collect the eluate and evaporate the solvent.
-
Re-dissolve the purified HSLs in a suitable solvent for analysis.
This protocol is adapted from a method for the determination of HSLs in soil and may require optimization for different soil types.[11]
Mandatory Visualizations
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Genes Encoding the N-Acyl Homoserine Lactone-Degrading Enzyme Are Widespread in Many Subspecies of Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the specificity of HSL-IN-5 for its target receptor
Welcome to the technical support center for HSL-IN-5, a potent inhibitor of Hormone-Sensitive Lipase (B570770) (HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Hormone-Sensitive Lipase (HSL), a key enzyme in the mobilization of fatty acids from stored triglycerides and in the hydrolysis of cholesteryl esters for steroidogenesis.[1][2] It has a reported IC50 of 0.25 μM for HSL.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: I am observing lower than expected inhibition of HSL activity in my assay. What are the possible reasons?
A3: Several factors could contribute to lower than expected inhibition:
-
Inhibitor Degradation: Ensure that your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.
-
Enzyme Activity: Verify the activity of your HSL enzyme preparation. Enzyme activity can decrease over time with improper storage. It is advisable to include a positive control to confirm enzyme functionality.
-
Assay Conditions: The concentration of substrates (e.g., triglycerides, cholesteryl esters) in your assay can compete with the inhibitor, affecting its apparent potency. Ensure your assay buffer composition and pH are optimal for HSL activity and inhibitor stability.
Q4: My experimental results with this compound are inconsistent between replicates. What could be the cause?
A4: Inconsistent results can arise from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, cell density at the time of treatment, and overall cell health can significantly impact results. Standardize your cell culture and plating procedures.
-
Incomplete Solubilization: Ensure this compound is completely dissolved in your assay medium. Poor solubility can lead to variable effective concentrations.
Q5: What are the known or potential off-target effects of this compound?
A5: While a comprehensive selectivity profile for this compound is not publicly available, it is important to consider potential off-target effects. This compound is structurally related to other lipase inhibitors, and some boronic acid-based inhibitors have been shown to interact with other serine hydrolases.[4] Potential off-targets could include other lipases such as Adipose Triglyceride Lipase (ATGL) and Monoglyceride Lipase (MGL), as well as other enzymes with a similar active site architecture. For a related compound, Hsl-IN-1, potential off-target kinases have been identified, including PRKAA1 (AMPKα1), MAPK14 (p38α), and CDK2.
Troubleshooting Guides
Issue 1: High Background Signal in HSL Activity Assay
Problem: The negative control (no inhibitor) shows a very high signal, making it difficult to accurately determine the inhibitory effect of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Substrate auto-hydrolysis | Run a control with substrate alone (no enzyme) to quantify the rate of non-enzymatic hydrolysis. Subtract this background rate from all measurements. |
| Contaminating enzyme activity | Ensure the purity of your HSL enzyme preparation. If using cell lysates, consider purifying HSL or using a more specific substrate. |
| Assay buffer components | Some buffer components might interfere with the detection method. Test different buffer formulations to identify any interfering substances. |
Issue 2: this compound Shows Cytotoxicity in Cell-Based Assays
Problem: Treatment with this compound at concentrations intended for HSL inhibition leads to significant cell death.
Possible Causes and Solutions:
| Cause | Solution |
| Off-target effects | The observed cytotoxicity may be due to the inhibition of other essential cellular targets. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Compound aggregation | At high concentrations, small molecules can form aggregates that can be cytotoxic. Visually inspect your treatment solutions for any precipitation. |
Improving the Specificity of this compound for its Target Receptor
Improving the specificity of a small molecule inhibitor is a critical aspect of drug development and its use as a research tool. Here are strategies and experimental protocols to assess and potentially enhance the specificity of this compound.
Characterize the Selectivity Profile of this compound
A crucial first step is to determine the selectivity of this compound against other related enzymes, particularly other lipases.
Experimental Protocol: In Vitro Lipase Selectivity Panel
This protocol describes how to test the inhibitory activity of this compound against a panel of lipases, such as Adipose Triglyceride Lipase (ATGL) and Monoglyceride Lipase (MGL), in addition to HSL.
Materials:
-
Purified recombinant human HSL, ATGL, and MGL enzymes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Lipase-specific substrates (e.g., fluorogenic or chromogenic).
-
Assay buffer (optimized for each enzyme).
-
96-well microplates (black or clear, depending on the assay).
-
Plate reader (fluorometer or spectrophotometer).
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the respective lipase enzyme to the wells.
-
Pre-incubate the inhibitor and enzyme for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the enzyme-specific substrate.
-
Monitor the reaction by measuring the change in fluorescence or absorbance over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each lipase at various this compound concentrations.
-
Determine the IC50 values of this compound for each lipase.
Data Presentation: Lipase Selectivity Profile of this compound
| Lipase | This compound IC50 (µM) |
| HSL | 0.25 |
| ATGL | To be determined |
| MGL | To be determined |
| Other Serine Hydrolases | To be determined |
This table should be populated with experimentally determined values.
Confirm On-Target Engagement in Cells
It is essential to confirm that this compound is engaging with HSL inside the cell at the concentrations where a biological effect is observed.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Cells of interest.
-
This compound.
-
PBS and lysis buffer.
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for protein analysis (SDS-PAGE, Western blotting).
-
Anti-HSL antibody.
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend cells in PBS and distribute into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-HSL antibody.
-
Quantify the amount of soluble HSL at each temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.
Strategies to Enhance Specificity
If off-target effects are identified, medicinal chemistry efforts can be employed to improve the specificity of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify chemical modifications that reduce off-target activity while maintaining or improving on-target potency.
-
Structure-Based Drug Design: If the crystal structure of HSL in complex with this compound is available, it can guide the design of more specific inhibitors by identifying unique features of the HSL active site that are not present in off-target proteins.
Visualizations
Caption: Signaling pathway for the activation of Hormone-Sensitive Lipase (HSL) and its inhibition by this compound.
Caption: Experimental workflow for assessing the specificity of this compound.
Caption: Logical troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Overcoming Off-Target Effects of Quorum Sensing Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Quorum Sensing Inhibitors (QSIs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of off-target effects in your experiments. Our goal is to ensure the accurate assessment of your compounds' efficacy and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My candidate Quorum Sensing Inhibitor (QSI) is showing significant bactericidal or bacteriostatic effects at concentrations where I expect to see quorum sensing inhibition. How can I determine if this is an off-target effect?
A1: This is a common challenge. Ideally, a QSI should attenuate virulence without affecting bacterial growth.[1] To dissect the observed effects, a multi-pronged approach is recommended:
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Dose-Response Analysis: Perform a detailed dose-response curve for both the anti-QS effect (e.g., using a reporter strain) and bacterial growth (e.g., measuring OD600). A true QSI should exhibit a significant separation between the IC50 for QS inhibition and the Minimum Inhibitory Concentration (MIC).[2][3]
-
Macromolecular Synthesis Assay: This assay can help identify which major cellular processes are being affected. By measuring the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis, you can determine if your compound has a specific inhibitory profile (suggesting a specific off-target) or a general cytotoxic effect.[4][5]
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Time-Kill Curve Analysis: This analysis can differentiate between bactericidal and bacteriostatic effects, providing further insight into the nature of the off-target activity.
Q2: I observe a reduction in a QS-regulated phenotype, but I'm not sure if my QSI is acting on the intended QS receptor or another regulatory element. How can I validate the on-target activity?
A2: Validating on-target engagement is crucial. Here are several experimental strategies:
-
Cellular Thermal Shift Assay (CETSA): This powerful technique allows you to assess the direct binding of your QSI to its intended target protein in intact cells. Ligand binding stabilizes the target protein against thermal denaturation, which can be quantified.[6][7][8][9][10] A shift in the melting temperature of the target protein in the presence of your QSI provides strong evidence of on-target engagement.
-
Genetic Knockout/Knockdown: Test your QSI in a bacterial strain where the target QS receptor has been knocked out or its expression is knocked down. If the QSI no longer elicits the same phenotypic response in the knockout strain compared to the wild-type, it strongly suggests that the compound's activity is mediated through that specific receptor.[11][12][13][14][15]
-
In Vitro Binding Assays: Purify the target QS receptor and directly measure its interaction with your QSI using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q3: My QSI shows promising results in bacterial assays, but it exhibits cytotoxicity in mammalian cell lines. What are the next steps to characterize and mitigate these off-target effects?
A3: Host cell toxicity is a significant hurdle in drug development. A systematic evaluation is necessary:
-
Standard Cytotoxicity Assays: Quantify the cytotoxic effects using standard assays like MTT, LDH release, or live/dead staining across a range of concentrations. This will help establish a therapeutic window.[16][17][18][19][20]
-
Genotoxicity Testing: Assess the potential of your QSI to cause genetic damage using assays like the Ames test (for mutagenicity) and in vitro micronucleus test (for chromosomal damage).
-
RNA-Seq Analysis: Perform RNA-sequencing on treated and untreated host cells to identify global changes in gene expression. This can provide clues about the off-target pathways being affected in mammalian cells.
-
Structural Analogs: Synthesize and test structural analogs of your QSI that are designed to be inactive against the primary bacterial target. If these analogs still show host cell cytotoxicity, it points towards an off-target effect related to a specific chemical scaffold.
Q4: I am observing unexpected and inconsistent results in my biofilm inhibition assays with a QSI. What could be the potential reasons?
A4: Biofilm assays can be complex, and variability can arise from several factors:
-
Sub-MIC Effects: Ensure that the concentrations of the QSI used are well below the MIC to avoid confounding effects on bacterial growth, which can indirectly impact biofilm formation.
-
Off-Target Effects on Motility: Some QSIs might interfere with bacterial motility (e.g., swimming or swarming), which is often crucial for biofilm formation but may be independent of the primary QS target.
-
Matrix Interactions: The QSI may interact with components of the biofilm matrix, leading to non-specific effects.
-
Experimental Conditions: Factors like the type of media, incubation time, and the surface used for biofilm growth can significantly influence the results. Ensure these are consistent across experiments.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Action |
| High background signal in reporter strain assay | 1. Leaky promoter in the reporter construct. 2. Autofluorescence of the test compound. | 1. Use a well-characterized reporter strain with low basal expression. 2. Run a control with the compound in the absence of the reporter strain to measure background fluorescence. |
| Irreproducible IC50 values for QS inhibition | 1. Inconsistent bacterial inoculum size. 2. Degradation of the QSI in the assay medium. | 1. Standardize the initial cell density for all experiments. 2. Assess the stability of your compound in the assay medium over the course of the experiment. |
| QSI is potent in biochemical assays but inactive in cellular assays | 1. Poor cell permeability of the compound. 2. Efflux of the compound by bacterial pumps. | 1. Evaluate cell permeability using assays like the PAMPA assay. 2. Test the QSI in bacterial strains with known efflux pump mutations. |
| Unexpected upregulation of a virulence factor | Off-target activation of a different regulatory pathway. | Perform RNA-Seq or a targeted gene expression analysis to identify which pathways are being affected.[21] |
Data Presentation
Table 1: Hypothetical Dose-Response Data for a Novel QSI
| Compound | Target | Assay Type | On-Target IC50 (µM) | Off-Target (Cytotoxicity) CC50 (µM) | Selectivity Index (CC50/IC50) |
| QSI-X | LasR | P. aeruginosa Reporter | 5.2 | > 100 (HeLa cells) | > 19.2 |
| Control-1 (Inactive Analog) | LasR | P. aeruginosa Reporter | > 100 | > 100 (HeLa cells) | - |
| Control-2 (Cytotoxic Drug) | - | Cytotoxicity | - | 2.5 (HeLa cells) | - |
Table 2: Macromolecular Synthesis Inhibition Profile
| Compound (at 4x MIC) | DNA Synthesis (% Inhibition) | RNA Synthesis (% Inhibition) | Protein Synthesis (% Inhibition) | Cell Wall Synthesis (% Inhibition) |
| QSI-Y | 15 ± 3 | 12 ± 4 | 85 ± 5 | 10 ± 2 |
| Ciprofloxacin (Control) | 92 ± 6 | 20 ± 5 | 18 ± 3 | 15 ± 4 |
| Rifampicin (Control) | 10 ± 2 | 88 ± 7 | 15 ± 4 | 12 ± 3 |
| Chloramphenicol (Control) | 12 ± 3 | 15 ± 4 | 95 ± 4 | 11 ± 2 |
| Vancomycin (Control) | 8 ± 2 | 10 ± 3 | 13 ± 3 | 90 ± 6 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the binding of a QSI to its intracellular target protein.
-
Cell Culture and Treatment:
-
Culture the bacterial cells of interest to mid-log phase.
-
Treat the cells with the QSI at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[6]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.[6]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve indicates target engagement.
-
Alternatively, for a dose-response, heat all samples at a single temperature in the transition region of the melt curve and plot the soluble protein amount against the QSI concentration.
-
Protocol 2: MTT Assay for Host Cell Cytotoxicity
This protocol is for assessing the cytotoxic effect of a QSI on a mammalian cell line.
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the QSI in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the QSI. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic drug).
-
Incubate for 24-72 hours.[16]
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the QSI concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Mandatory Visualizations
Caption: A generalized quorum sensing signaling pathway and points of inhibition by QSIs.
Caption: A logical workflow for validating QSI on-target and off-target effects.
Caption: A decision tree for troubleshooting unexpected results in QSI experiments.
References
- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 4. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]
- 5. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pelagobio.com [pelagobio.com]
- 11. Frontiers | Precise and Rapid Validation of Candidate Gene by Allele Specific Knockout With CRISPR/Cas9 in Wild Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Quick validation of genetic quality for conditional alleles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. blog.johner-institute.com [blog.johner-institute.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Small Molecule Disruption of Quorum Sensing Cross-Regulation in Pseudomonas aeruginosa Causes Major and Unexpected Alterations to Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSL Extraction from Bacterial Supernatants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acyl-homoserine lactone (HSL) extraction from bacterial supernatants.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting HSLs from bacterial supernatants?
A1: The most widely used method is liquid-liquid extraction (LLE) using organic solvents.[1] Ethyl acetate (B1210297), often acidified with acetic or formic acid, is a common and effective solvent for this purpose.[1][2][3] Dichloromethane (B109758) has also been shown to produce good extraction results.[1]
Q2: When is the best time to harvest bacterial cultures for HSL extraction?
A2: It is recommended to extract HSLs from cultures in the stationary phase of growth.[1] This is because the concentration of HSLs is typically highest at this stage, and it helps to reduce the concentration of other extracellular products that could interfere with the extraction.[1]
Q3: My HSL yields are low. What are some possible reasons and solutions?
A3: Low HSL yields can be due to several factors:
-
Suboptimal extraction solvent: The polarity of the HSL can affect extraction efficiency. While ethyl acetate is broadly effective, for more polar HSLs, its efficiency might decrease.[1]
-
Degradation of HSLs: HSLs can be degraded, particularly at alkaline pH.[4] To prevent this, it is recommended to acidify the bacterial supernatant and the extraction solvent (e.g., with 0.1% formic acid or 0.5% acetic acid).[1][2] Some protocols also suggest adding 3-[N-morpholino] propane (B168953) sulfonic acid (MOPS) to the culture medium to prevent HSL degradation.[3]
-
Insufficient extraction volume or repetitions: For efficient recovery, it is advisable to perform the liquid-liquid extraction multiple times (e.g., three times) with an equal volume of the organic solvent.[1][2]
-
Improper storage: Extracted HSLs should be stored at -20°C to prevent degradation.[1][5]
Q4: Can I use Solid-Phase Extraction (SPE) for HSL purification?
A4: Yes, Solid-Phase Extraction (SPE) is another common method used for the purification of HSLs, often in combination with an initial solvent extraction.[1][6] SPE can improve the sensitivity of detection by concentrating the HSLs and removing interfering substances.[6] C18 or silica-based columns are frequently used for this purpose.[1][7]
Q5: What are the recommended methods for quantifying extracted HSLs?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the specific identification and quantification of HSLs.[8][9][10] HPLC with UV detection can also be used.[11] For screening purposes, bacterial biosensors can be a convenient and rapid tool, although they do not provide precise structural information or concentration.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no HSLs detected in the extract. | Inappropriate growth phase for harvesting. | Ensure bacterial cultures have reached the stationary phase before harvesting for extraction.[1] |
| HSL degradation due to pH. | Acidify the bacterial supernatant and the extraction solvent (e.g., ethyl acetate with 0.1% formic acid).[2] | |
| Inefficient extraction. | Perform liquid-liquid extraction at least three times with an equal volume of solvent.[1] Consider using a different solvent like dichloromethane.[1] | |
| Improper sample storage. | Store extracts at -20°C to minimize degradation.[1] | |
| High background noise or interfering peaks in chromatography. | Contaminants from the culture medium. | Use a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to clean up the sample.[1][6] |
| Presence of other extracellular products. | Harvesting at the stationary phase can help reduce the concentration of interfering metabolites.[1] | |
| Inconsistent results between replicates. | Incomplete solvent evaporation. | Ensure the organic solvent is completely removed by rotary evaporation or a stream of nitrogen before redissolving the residue.[1][2] |
| Inaccurate pipetting or sample handling. | Review and standardize all pipetting and sample handling steps in the protocol. | |
| Variability in bacterial growth conditions. | Ensure consistent incubation times, temperatures, and media composition for all cultures. |
Quantitative Data Summary
Table 1: Comparison of HSL Extraction Methods
| Extraction Method | Key Advantages | Reported Recovery Rates | Citations |
| Liquid-Liquid Extraction (LLE) | Mature, widely used, and effective for a broad range of HSLs. | Yields are generally high, with dichloromethane and acidified ethyl acetate showing the best results.[1] | [1] |
| Solid-Phase Extraction (SPE) | Improves sensitivity of detection, concentrates the sample, and removes impurities. | Can result in a two- to ten-fold improvement in sensitivity compared to liquid extraction methods alone.[6] | [6] |
| Accelerated Solvent Extraction (ASE) | Higher extraction recoveries compared to ultrasonic and shaking extraction methods. | Recoveries ranging from 86.96% to 110.89% have been reported for various HSLs in soil samples.[7][12] | [7][12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of HSLs
-
Culture Growth and Harvest: Grow the bacterial strain in the appropriate liquid medium until it reaches the stationary phase.
-
Supernatant Collection: Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes) to pellet the cells.[5] Carefully decant and filter the supernatant through a 0.2 µm filter to remove any remaining cells and debris.[2]
-
Acidification: Acidify the supernatant by adding a final concentration of 0.1% formic acid or 0.5% acetic acid.[1][2]
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (containing the same concentration of acid as the supernatant). Shake vigorously for 1-2 minutes and then allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic layer (ethyl acetate).
-
Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh acidified ethyl acetate.[1]
-
Drying and Evaporation: Pool the organic extracts and dry them over anhydrous magnesium sulfate (B86663). Filter to remove the magnesium sulfate and then evaporate the solvent using a rotary evaporator at 40-45°C.[1]
-
Resuspension and Storage: Resuspend the dried extract in a small volume of HPLC-grade acetonitrile (B52724) or methanol (B129727) and store at -20°C until analysis.[1]
Protocol 2: HSL Analysis by HPLC-MS/MS
-
Sample Preparation: Dilute the resuspended HSL extract to an appropriate concentration with the initial mobile phase.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18).[1] Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[13] The specific gradient will depend on the HSLs being analyzed.
-
Mass Spectrometry Detection: Couple the HPLC output to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Quantification: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis, using precursor and product ion transitions specific to the HSLs of interest. A characteristic product ion for HSLs is often observed at m/z 102, which corresponds to the homoserine lactone ring.[2][14]
-
Data Analysis: Generate a standard curve using synthetic HSL standards to quantify the concentration of HSLs in the samples.
Visualizations
Caption: LuxI/LuxR-type quorum sensing signaling pathway in Gram-negative bacteria.
Caption: General experimental workflow for HSL extraction from bacterial supernatants.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of N-acyl homoserine lactones in soil using accelerated solvent extraction combined with solid-phase extraction and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of HSL-IN-5
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of HSL-IN-5, a potent hormone-sensitive lipase (B570770) (HSL) inhibitor. The content is structured to address common experimental challenges through frequently asked questions, detailed troubleshooting guides, and step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound compound demonstrates high potency in in vitro assays (IC50: 0.25 μM) but fails to show significant efficacy in animal models. What is the likely cause? [1][2]
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor oral bioavailability.[1] For an orally administered compound like this compound to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to reach systemic circulation.[1] Modern drug candidates are often lipophilic (fat-loving) and poorly soluble in aqueous environments like the GI tract, which is a primary reason for low bioavailability.[3][4] It is critical to evaluate the physicochemical properties of this compound, particularly its aqueous solubility and permeability, to diagnose and address this issue.
Q2: What are the essential physicochemical properties of this compound that I should characterize first?
A2: A thorough physicochemical characterization is the foundation for developing a successful in vivo formulation.[3][5] Key properties to assess include:
-
Aqueous Solubility: This is the most critical parameter. It should be determined at different pH values relevant to the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine).[6] Poorly soluble drugs are a major cause of low oral bioavailability.[4][7]
-
Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) measures a compound's affinity for fatty versus aqueous environments.[8] While high lipophilicity can aid membrane permeation, a LogP value greater than 5 can lead to poor absorption due to extremely low solubility.[3][8] An optimal LogP is often between 1 and 3 for good oral bioavailability.[9]
-
pKa: This determines the ionization state of the compound at different pH values, which in turn affects both solubility and permeability.[10]
-
Solid-State Properties: Determining whether the compound is crystalline or amorphous is important, as the amorphous form is typically more soluble but may be less stable.[3]
Troubleshooting Guide: Common In Vivo Issues
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Question: I administered this compound to mice via oral gavage but cannot detect meaningful levels in the plasma. How can I improve its systemic exposure?
-
Answer: This is a classic sign of poor oral bioavailability, likely stemming from low solubility and/or poor permeability. The primary goal is to increase the concentration of dissolved this compound at the site of absorption in the small intestine.
Recommended Strategies:
-
Formulation Optimization: The most direct approach is to develop an enabling formulation. Common strategies for poorly soluble compounds include:
-
Co-solvent Systems: Using water-miscible organic solvents can significantly increase solubility.[11][12]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[11][13] These systems form fine emulsions in the gut, which can be absorbed through lymphatic pathways, bypassing the liver's first-pass metabolism.[7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[9][13]
-
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][11] Techniques like micronization or nanosuspension preparation can be highly effective.[4][14]
-
Issue 2: High variability in plasma concentrations between individual animals.
-
Question: My pharmacokinetic study shows significant variation in the Cmax and AUC values for this compound across the treatment group. What could be causing this and how can I reduce it?
-
Answer: High inter-animal variability often points to inconsistencies in the formulation or dosing procedure.
Recommended Strategies:
-
Ensure Formulation Homogeneity: If you are using a suspension, the compound may be settling over time, leading to inconsistent dosing.[1] Ensure the formulation is thoroughly mixed (e.g., by vortexing) immediately before dosing each animal. For solutions, confirm the compound remains fully dissolved and has not precipitated.
-
Standardize Dosing Technique: Oral gavage requires consistent technique to ensure the full dose is delivered to the stomach. Ensure all personnel are properly trained.
-
Control for Food Effects: The presence or absence of food can dramatically impact the absorption of poorly soluble drugs.[1] Standardize the fasting and feeding schedule for all animals in the study to minimize this variable.
-
Issue 3: The prepared this compound formulation is unstable and precipitates upon storage.
-
Question: My formulation appears clear after preparation, but the compound crashes out of solution after a few hours or upon dilution. How can I create a stable formulation?
-
Answer: This indicates that the formulation is a supersaturated, thermodynamically unstable system.
Recommended Strategies:
-
Add a Precipitation Inhibitor: Polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can be added to the formulation. These polymers work by sterically hindering the nucleation and crystal growth of the drug, thereby maintaining a supersaturated state for a longer period.
-
Optimize pH: If this compound's solubility is pH-dependent, buffering the formulation can prevent precipitation caused by pH shifts.[1]
-
Reduce Drug Concentration: The simplest solution may be to lower the drug concentration to below its saturation solubility in the chosen vehicle. This may require increasing the dosing volume if the target dose is high.
-
Data Presentation: Formulation Screening
The following tables present hypothetical but representative data for formulation development of a poorly soluble compound like this compound.
Table 1: Equilibrium Solubility of this compound in Common Vehicles
| Vehicle | Solubility (µg/mL) | Notes |
| Water | < 1 | Practically insoluble |
| Phosphate-Buffered Saline (pH 7.4) | < 1 | Practically insoluble |
| 10% DMSO / 90% Saline | 5 | May precipitate upon injection |
| 20% PEG 400 in Water | 50 | Co-solvent system shows moderate improvement |
| 20% Solutol HS 15 in Water | 150 | Surfactant-based system shows good improvement |
| Capryol™ 90 (Lipid) | 250 | High solubility in lipid excipient |
| 30% Kolliphor EL / 70% Corn Oil (SEDDS) | > 500 | Excellent solubility in a lipid-based system |
Table 2: Comparative Pharmacokinetic Parameters of this compound (10 mg/kg, Oral Gavage in Mice)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| 0.5% CMC Suspension (Aqueous) | 45 ± 15 | 2.0 | 150 ± 55 | 100 (Reference) |
| 20% PEG 400 Solution | 180 ± 60 | 1.5 | 750 ± 210 | 500 |
| SEDDS (30% Kolliphor EL / 70% Corn Oil) | 950 ± 250 | 1.0 | 4800 ± 1100 | 3200 |
Mandatory Visualizations
Diagrams are provided to visualize key workflows and mechanisms related to enhancing bioavailability.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Simplified signaling pathway showing the action of this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
-
Objective: To prepare a simple solution of this compound to enhance its solubility for in vivo studies.
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water or saline
-
Sonicator
-
Sterile microcentrifuge tubes or glass vials
-
-
Methodology:
-
Vehicle Preparation: Prepare the desired co-solvent vehicle. A common starting point is a mixture of PEG 400 and water. For example, to make a 40% PEG 400 solution, mix 4 mL of PEG 400 with 6 mL of sterile water.
-
Weigh Compound: Accurately weigh the required amount of this compound to achieve the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 µL dosing volume).
-
Dissolution: Add the this compound powder to the co-solvent vehicle. Vortex vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to aid dissolution. The solution should become clear.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, the concentration may be too high for that vehicle.
-
Pre-Dosing Preparation: Before administration, warm the solution to room temperature and vortex briefly to ensure homogeneity.
-
Protocol 2: In Vitro Dissolution Testing Using a Paddle Apparatus (USP Type II) [15]
-
Objective: To compare the dissolution rate of this compound from different formulations in a physiologically relevant medium.
-
Materials:
-
USP Type II (paddle) dissolution apparatus
-
Dissolution medium (e.g., Simulated Intestinal Fluid, pH 6.8)
-
This compound formulations (e.g., pure drug powder, solid dispersion)
-
HPLC system for analysis
-
-
Methodology:
-
Apparatus Setup: Set up the dissolution apparatus. Fill each vessel with 900 mL of the dissolution medium, pre-warmed to 37 ± 0.5°C.[15] Set the paddle speed to a standard rate (e.g., 50 or 75 rpm).[15]
-
Sample Addition: Add a precisely weighed amount of the this compound formulation to each vessel. The amount should be equivalent to a typical dose.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.[15]
-
Media Replacement: Immediately after each withdrawal, replace the sampled volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.[15]
-
Sample Preparation: Filter the withdrawn samples immediately through a suitable filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
Analysis: Analyze the concentration of dissolved this compound in each filtered sample using a validated HPLC method.
-
Data Plotting: Plot the percentage of drug dissolved versus time for each formulation to generate dissolution profiles for comparison.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. mdpi.com [mdpi.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting Inconsistent Results in Quorum Sensing Assays: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during quorum sensing (QS) assays. Inconsistent results can be a significant source of frustration, leading to unreliable data and hindering research progress. This guide provides a structured approach to identifying and addressing these challenges through frequently asked questions (FAQs) and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high variability between replicate wells in my microplate-based quorum sensing assay?
High variability between replicate wells is often traced back to inconsistencies in experimental technique. The most common culprits include:
-
Uneven Cell Seeding: Inconsistent numbers of reporter bacteria across wells is a primary source of variability. Ensure your bacterial suspension is thoroughly mixed before and during plating to maintain a homogenous cell density.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, autoinducers, or test compounds can introduce significant variability. It is crucial to use calibrated pipettes and consistent pipetting techniques. Preparing a master mix for your working solution can also help ensure uniformity.[2]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth and reporter signal. It is recommended to either avoid using the outer wells or fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
-
Inconsistent Incubation Times: For endpoint assays, it is crucial that the incubation time is uniform across all plates.[1]
Q2: Why is the signal from my reporter strain weak or absent?
A weak or non-existent signal in a QS reporter assay can stem from several factors, ranging from the reporter strain itself to the experimental conditions.
-
Reporter Strain Issues:
-
Autoinducer Instability: The signaling molecule (autoinducer) may be degrading under your experimental conditions. Acyl-homoserine lactones (AHLs), for example, are susceptible to lactonolysis (ring-opening) at alkaline pH, which inactivates the molecule. This degradation is also dependent on temperature and the length of the acyl chain.[4][5][6][7]
-
Reagent Quality: Luciferase assay reagents, particularly the luciferin (B1168401) substrate, are sensitive to degradation from improper storage or multiple freeze-thaw cycles. Always prepare fresh reagents as recommended by the manufacturer.[2][3]
-
Lack of Pathway Stimulation (for inhibition assays): When screening for QS inhibitors, the QS pathway must first be activated by an appropriate agonist (autoinducer). Without an agonist, the baseline pathway activity will be very low, and there will be no signal to inhibit.[3]
Q3: What could be causing high background signals in my fluorescence- or luminescence-based assay?
High background can mask the true signal from your reporter strain. Common causes include:
-
Autofluorescence: The cells themselves or components of the growth medium can autofluoresce, particularly at shorter wavelengths.[8] Including an unstained control will help determine the level of autofluorescence.[9]
-
Compound Interference: Test compounds may be inherently fluorescent or may inhibit the luciferase enzyme, leading to misleading results.[10][11] It is important to run controls with the test compound in the absence of the reporter strain to check for these effects.
-
Contamination: Contamination of reagents or samples can lead to high background.[2]
-
Incorrect Plate Type: For luminescence assays, use solid white, opaque plates to maximize signal and minimize well-to-well crosstalk. For fluorescence assays, black plates are recommended to reduce background.[3][12][13]
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Recommended Action | Expected Outcome |
| Cell or Media Autofluorescence | Include a control with reporter cells but no autoinducer. Use a longer wavelength fluorophore if possible.[14] | Establishes baseline fluorescence to subtract from experimental wells. |
| Test Compound Fluorescence | Run a control with the test compound in media without reporter cells. | Determines if the compound itself is contributing to the signal. |
| Incorrect Microplate Type | Use solid white plates for luminescence and black plates for fluorescence assays.[12][13] | Reduces well-to-well crosstalk and background scatter. |
| Excessive Reporter Protein Expression | Reduce the incubation time or dilute the cell lysate before reading.[15] | Brings the signal within the linear range of the detector. |
| Contaminated Reagents | Use freshly prepared reagents and sterile technique.[2] | Eliminates extraneous sources of signal. |
Issue 2: Low or No Signal
| Potential Cause | Recommended Action | Expected Outcome |
| Autoinducer Degradation | Check and adjust the pH of the medium to be neutral or slightly acidic. Optimize incubation temperature and duration.[4][5] | Preserves the integrity of the signaling molecule, allowing for reporter activation. |
| Inactive Reporter Strain | Verify the viability and reporter activity of the strain with a known positive control (saturating concentration of autoinducer). | Confirms that the reporter system is functional. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation time for signal development.[16][17] | Ensures that the reporter has sufficient time to be expressed and produce a signal. |
| Degraded Luciferase Reagents | Prepare fresh luciferase substrate immediately before use.[2][3] | Maximizes the enzymatic reaction for a stronger luminescent signal. |
| Suboptimal Instrument Settings | Optimize the gain and integration time on the luminometer or fluorometer.[3][12][18] | Increases the sensitivity of signal detection. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Cell Seeding | Thoroughly mix the cell suspension before and during plating. Use a multichannel pipette for seeding.[1] | Ensures a uniform number of cells in each well. |
| Edge Effects | Do not use the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS.[1] | Minimizes evaporation and temperature gradients across the plate. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes for reagents.[2] | Reduces errors in the volumes of cells, compounds, and reagents added. |
| Uneven Sample Distribution | Use a plate shaker for gentle mixing before reading. Utilize well-scanning features on the plate reader if available.[13] | Averages the signal across the well, correcting for heterogeneous cell distribution. |
Data Presentation: Autoinducer Stability
The stability of N-acylhomoserine lactones (AHLs) is critical for reproducible results. The rate of inactivating lactonolysis is influenced by pH, temperature, and the length of the N-acyl side chain.[4][5][7]
| AHL | Condition | Relative Rate of Hydrolysis | Reference |
| C4-HSL | 22°C | Higher | [5] |
| C4-HSL | 37°C | Increased rate compared to 22°C | [5] |
| 3-oxo-C6-HSL | 22°C | Higher than C6-HSL and C8-HSL | [5] |
| C6-HSL | 22°C | Lower than C4-HSL and 3-oxo-C6-HSL | [5] |
| C8-HSL | 22°C | Lowest among the tested short-chain AHLs | [5] |
| General Trend | Increasing pH | Increased rate of hydrolysis | [4][7] |
| General Trend | Increasing acyl chain length | Decreased rate of hydrolysis | [4][5][7] |
Experimental Protocols
Protocol 1: General Luminescence/Fluorescence Quorum Sensing Assay
-
Prepare Overnight Culture: Inoculate the reporter strain into the appropriate broth (e.g., LB broth) and grow overnight at the recommended temperature with shaking.[19]
-
Subculture: Dilute the overnight culture 1:100 into fresh broth and grow to an early to mid-logarithmic phase (e.g., OD600 of ~0.1-0.4).[19]
-
Prepare Assay Plate: In a 96-well microtiter plate (white for luminescence, black for fluorescence), add your test compounds at the desired concentrations. Include appropriate controls:
-
Negative control (media and cells only)
-
Positive control (cells with a known concentration of the cognate autoinducer)
-
Solvent control (cells with the same concentration of solvent used to dissolve test compounds)
-
-
Inoculate Plate: Add the subcultured reporter strain to each well.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) with shaking for a predetermined period (e.g., 4-6 hours).[19]
-
Measurement:
-
Data Analysis: Calculate the relative light units (RLU) or relative fluorescence units (RFU) by dividing the reporter signal by the OD600.[19][21]
Protocol 2: Extraction of Acyl-Homoserine Lactones (AHLs) from Bacterial Supernatant
-
Culture Growth: Grow the AHL-producing bacterial strain in a suitable liquid medium until the desired growth phase (typically stationary phase) is reached. To prevent pH-dependent degradation of AHLs, the medium can be supplemented with a buffer such as 50 mM MOPS.[22]
-
Cell Removal: Centrifuge the bacterial culture (e.g., at 13,000 x g for 2 minutes) to pellet the cells.[23]
-
Supernatant Extraction: Transfer the supernatant to a fresh tube. Extract the supernatant with an equal volume of acidified ethyl acetate (B1210297) (e.g., with 0.5% acetic acid) three times.[24]
-
Solvent Evaporation: Pool the organic phases and remove the solvent using a rotary evaporator at 40-45°C.[24]
-
Resuspension: Resuspend the dried extract in a small volume of an appropriate solvent (e.g., 20% acetonitrile) for subsequent analysis.[24] Store samples at -20°C.[24]
Visualizations
Caption: A diagram of a generic LuxI/LuxR-type quorum sensing signaling pathway.
Caption: A standard experimental workflow for a quorum sensing microplate assay.
Caption: A troubleshooting flowchart to diagnose inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. biotium.com [biotium.com]
- 10. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selectscience.net [selectscience.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Optimization of cultural conditions for enhancement of anti-quorum sensing potential in the probiotic strain Lactobacillus rhamnosus GG against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of cultural conditions for enhancement of anti-quorum sensing potential in the probiotic strain Lactobacillus rhamnosus GG against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 19. benchchem.com [benchchem.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives’ detection capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preparation of bacterial supernatants for AHL measurements [bio-protocol.org]
- 24. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Modulating Eukaryotic and Prokaryotic Signaling: HSL-IN-5 and C14-HSL
Introduction
This guide addresses the distinct biological roles and inhibitory mechanisms of two fundamentally different molecules: HSL-IN-5 and N-tetradecanoyl-L-homoserine lactone (C14-HSL). Initially conceived as a validation of this compound's effect on C14-HSL, our investigation confirms that these molecules operate in separate biological kingdoms and do not have a direct inhibitory relationship. This compound is a potent inhibitor of human Hormone-Sensitive Lipase (HSL), a key enzyme in mammalian fat metabolism. In contrast, C14-HSL is a signaling molecule used by Gram-negative bacteria for cell-to-cell communication, a process known as quorum sensing (QS).
This document serves to clarify their functions, compare their respective biological pathways, and present the correct classes of inhibitors for each, supported by experimental data and protocols for the benefit of researchers, scientists, and drug development professionals.
Part 1: Hormone-Sensitive Lipase (HSL) Inhibition in Mammalian Systems
Hormone-Sensitive Lipase is a crucial intracellular enzyme that catalyzes the breakdown of stored triglycerides into free fatty acids and glycerol, a process vital for energy homeostasis in mammals. Dysregulation of HSL is linked to metabolic diseases like type 2 diabetes and obesity, making it a significant therapeutic target.
Comparative Analysis of HSL Inhibitors
This compound is a highly potent inhibitor of human HSL. Its performance is best understood when compared with other well-characterized HSL inhibitors.
| Inhibitor | Target | IC50 Value | Assay Type |
| HSL-IN-1 (compound 24b) | Human HSL | 2 nM[1] | Enzymatic Assay |
| BAY 59-9435 | Human HSL | 23 nM (0.023 µM)[2][3] | Enzymatic Assay |
| NNC0076-0079 (Hi 76-0079) | Human HSL | 110 nM - 184 nM[4][5][6] | PNPB Hydrolysis / Fluorescence |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[7].
HSL Signaling Pathway
The activity of HSL is primarily regulated by hormonal signals that modulate the intracellular levels of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).
References
- 1. HSL-IN-1 - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY 59-9435 - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hi 76-0079 (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]
- 6. Hi 76-0079 | TargetMol [targetmol.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Hormone-Sensitive Lipase (HSL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of several prominent Hormone-Sensitive Lipase (HSL) inhibitors. The information is intended to assist researchers in selecting the most appropriate inhibitor for their studies in metabolism, obesity, diabetes, and other related fields. The data presented is compiled from various experimental sources to ensure an objective overview.
Comparative Analysis of HSL Inhibitor Potency
The in vitro potency of HSL inhibitors is a critical parameter for their application in research and potential therapeutic development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized HSL inhibitors against human HSL. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 (nM) | Target | Assay Type |
| HSL-IN-1 | 2 | Human HSL | Colorimetric (pNPB Substrate)[1] |
| BAY 59-9435 | 23 | Human HSL | Not specified[1][2][3] |
| (2-benzyloxy-5-chlorophenyl)boronic acid | 17 | HSL | Not specified[1] |
| NNC0076-0079 (Hi 76-0079) | 110 | Human HSL | Fluorescence-based[1] |
Selectivity Profile of HSL Inhibitors
The specificity of an inhibitor for its target enzyme over other related enzymes is crucial for minimizing off-target effects. This table provides a comparative overview of the selectivity of various HSL inhibitors against other key lipases involved in lipid metabolism, such as Adipose Triglyceride Lipase (ATGL) and Monoglyceride Lipase (MGL).
| Inhibitor | HSL IC50 (µM) | ATGL Inhibition | MGL Inhibition | Other Lipases (PL, LPL) |
| HSL-IN-1 | 0.002[1] | Data not available | Data not available | Data not available |
| BAY 59-9435 | 0.023[2][3] | No significant activity[4] | No significant inhibition[5] | No significant inhibition[5] |
| NNC0076-0079 (Hi 76-0079) | 0.11[6] | No significant effect (IC50 > 50 µM)[6] | Data not available | No significant effect (IC50 > 50 µM)[7] |
Note: While HSL-IN-1 is highly potent, a comprehensive public dataset on its selectivity against a broad panel of lipases is currently lacking[8]. Researchers should consider this when interpreting results. In contrast, BAY 59-9435 and NNC0076-0079 have demonstrated high selectivity for HSL.[4][5]
HSL Signaling Pathway and Point of Inhibition
Hormone-Sensitive Lipase is a key regulator of lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol (B35011). Its activity is tightly controlled by hormonal signals. The following diagram illustrates the canonical signaling pathway leading to HSL activation and the point at which HSL inhibitors exert their effect.
Experimental Protocols
Accurate assessment of HSL inhibition requires robust experimental methodologies. Below are detailed protocols for common in vitro and cellular assays.
In Vitro HSL Inhibition Assay (Colorimetric)
This assay measures the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (B1204436) (pNPB), by HSL.
1. Materials:
-
Purified human HSL
-
Test inhibitor (e.g., HSL-IN-1) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mg/mL BSA
-
Substrate: p-Nitrophenyl butyrate (pNPB)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in the Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add a fixed amount of purified human HSL to each well of the 96-well plate.
-
Add the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C.
-
Initiate the reaction by adding pNPB substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes at 37°C.
3. Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular Lipolysis Assay (Glycerol and Free Fatty Acid Release)
This protocol assesses the effect of an HSL inhibitor on lipolysis in a cellular context using differentiated 3T3-L1 adipocytes.
1. Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer-HEPES (KRH) buffer with 2% bovine serum albumin (BSA)
-
Test inhibitor (e.g., NNC0076-0079)
-
Lipolytic stimulus (e.g., Isoproterenol)
-
Glycerol and Free Fatty Acid (FFA) quantification kits
2. Procedure:
-
Gently wash the differentiated 3T3-L1 adipocytes twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with KRH buffer containing various concentrations of the test inhibitor or vehicle control for 1 hour at 37°C.
-
To induce lipolysis, add a known lipolytic agent like isoproterenol (B85558) (final concentration 10 µM). For basal lipolysis, add vehicle.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant (culture medium) for the quantification of glycerol and FFA release.
3. Data Analysis:
-
Quantify the concentration of glycerol and FFAs in the collected supernatant using commercially available kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of glycerol and FFA release for each inhibitor concentration compared to the stimulated control.
-
Determine the IC50 value for the inhibition of lipolysis by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY 59-9435 - MedChem Express [bioscience.co.uk]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Hi 76-0079 (NNC0076-0079) | HSL inhibitor | Probechem Biochemicals [probechem.com]
- 7. novonordisk.com [novonordisk.com]
- 8. benchchem.com [benchchem.com]
Validating HSL-IN-5 as a Potent and Selective Inhibitor of Hormone-Sensitive Lipase
A Comparative Guide for Researchers in Metabolic Disease and Drug Discovery
In the landscape of metabolic research, Hormone-Sensitive Lipase (B570770) (HSL) has emerged as a critical therapeutic target for a range of disorders, including type 2 diabetes and obesity.[1] This intracellular enzyme is a key regulator of lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol (B35011).[1][2] Dysregulation of HSL activity is closely linked to the pathophysiology of metabolic diseases, making its selective inhibition a promising strategy for therapeutic intervention.[1][3] This guide provides a comprehensive validation of HSL-IN-5, a potent HSL inhibitor, by comparing its performance with other known inhibitors and detailing the experimental protocols to assess its efficacy.
Comparative Analysis of HSL Inhibitors
The potency of HSL inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy. This compound demonstrates significant inhibitory activity against HSL with a reported IC50 of 0.25 µM.[4] To contextualize this, the following table compares the in vitro potency of this compound with other well-characterized HSL inhibitors.
| Inhibitor | IC50 | Target | Assay Type |
| This compound | 0.25 µM | Human HSL | Not Specified [4] |
| HSL-IN-1 | 2 nM | Human HSL | Colorimetric (p-nitrophenyl butyrate (B1204436) substrate)[5][6] |
| BAY 59-9435 | 23 nM | Human HSL | Not Specified[5] |
| CAY10499 | Not Specified | Non-selective lipase inhibitor | Not Specified[7] |
| NNC0076-0079 | 110 nM | Human HSL | Fluorescence-based[5][8] |
HSL Signaling Pathway and Point of Inhibition
The activity of HSL is primarily regulated by the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway. Hormonal signals, such as catecholamines, activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA, which then phosphorylates and activates HSL. Activated HSL translocates to the surface of lipid droplets to hydrolyze triglycerides. Insulin counteracts this pathway by activating phosphodiesterase 3B (PDE3B), which degrades cAMP and thus reduces PKA activation and HSL activity.[9] HSL inhibitors, including this compound, typically act by directly binding to the active site of the HSL enzyme, preventing the hydrolysis of its substrates.[2][3]
Caption: Hormonal regulation of HSL and inhibition by this compound.
Experimental Protocols for Target Validation
Validating the inhibitory effect of this compound on HSL-mediated lipolysis involves a series of well-defined experimental procedures. These protocols are designed to quantify the release of glycerol and free fatty acids from adipocytes or adipose tissue explants.
In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol outlines the steps to measure the effect of this compound on isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes.
Caption: Workflow for in vitro lipolysis assay.
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard protocol involving IBMX, dexamethasone, and insulin.[9]
-
Lipolysis Assay:
-
Wash differentiated adipocytes with KRH buffer containing 2% BSA.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induce lipolysis by adding a β-adrenergic agonist like isoproterenol (e.g., 10 µM).
-
Incubate for 2-4 hours at 37°C.
-
Collect the supernatant for analysis.[9]
-
-
Quantification of Glycerol and FFA:
Ex Vivo Lipolysis Assay in Adipose Tissue Explants
This protocol is designed to assess the inhibitory effect of this compound on lipolysis in a more physiologically relevant context using fresh adipose tissue.
Methodology:
-
Tissue Preparation: Harvest fresh adipose tissue and mince it into small explants (10-20 mg).[11]
-
Lipolysis Assay:
-
Pre-incubate the tissue explants in Krebs-Ringer Bicarbonate (KRB) buffer with 2% BSA and 5 mM glucose.
-
Add different concentrations of this compound or vehicle and incubate for 30 minutes.
-
Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol).
-
Incubate for 1-2 hours at 37°C.
-
Collect the incubation medium for analysis.[11]
-
-
Quantification: Measure glycerol and FFA concentrations in the medium as described for the in vitro assay.
Western Blot Analysis of HSL Phosphorylation
This method is used to determine if this compound affects the upstream signaling pathway leading to HSL activation.
Methodology:
-
Cell/Tissue Treatment: Treat adipocytes or adipose tissue explants with this compound and a lipolytic stimulus as described above.
-
Protein Extraction: Lyse the cells or tissue to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total HSL and phosphorylated HSL (p-HSL).
-
Use an appropriate HRP-conjugated secondary antibody for detection.[11]
-
-
Analysis: Quantify the band intensities to determine the ratio of p-HSL to total HSL.
Conclusion
The available data indicates that this compound is a potent inhibitor of Hormone-Sensitive Lipase. Its IC50 value places it among the effective modulators of this key metabolic enzyme. The provided experimental protocols offer a robust framework for researchers to independently validate the efficacy of this compound and compare its performance against other inhibitors in their specific experimental setups. Further head-to-head comparative studies are warranted to definitively establish the relative potency and selectivity of this compound within the growing arsenal (B13267) of HSL inhibitors. Such studies will be crucial in advancing our understanding of HSL's role in metabolic diseases and in the development of novel therapeutic strategies.
References
- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. novonordisk.com [novonordisk.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Role of C14-HSL in Virulence Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria. This communication system allows bacteria to coordinate gene expression with population density, often leading to the production of virulence factors and biofilm formation. While AHLs with shorter acyl chains, such as C4-HSL and 3-oxo-C12-HSL, are well-characterized in model organisms like Pseudomonas aeruginosa, the role of long-chain AHLs, specifically N-tetradecanoyl-L-homoserine lactone (C14-HSL), in regulating virulence is an area of growing interest. This guide provides a comparative analysis of C14-HSL's function in virulence gene expression, supported by experimental data and detailed protocols.
Comparative Analysis of AHL-Mediated Virulence Regulation
The function of C14-HSL can be best understood by comparing its effects with those of other well-studied AHLs. The following tables summarize quantitative data from various studies, highlighting the diverse roles of different AHLs in regulating virulence-related phenotypes.
Table 1: Comparative Effects of Different AHLs on Biofilm Formation
| AHL Molecule | Bacterial Species | Concentration | Effect on Biofilm Formation | Reference |
| C14-HSL | Acidithiobacillus ferrooxidans | Not specified | Promotes biofilm formation | [1] |
| 3-oxo-C12-HSL | Pseudomonas aeruginosa | 100 µM & 200 µM | Inhibits Staphylococcus epidermidis biofilm | [2] |
| C4-HSL | Hafnia alvei H4 | 150 µg/ml | Increased biofilm formation | |
| C6-HSL | Hafnia alvei H4 | 150 µg/ml | No significant effect | |
| 3-oxo-C8-HSL | Hafnia alvei H4 | 150 µg/ml | No significant effect |
Table 2: Comparative Effects of Different AHLs on Virulence Factor Production
| Virulence Factor | AHL Molecule | Bacterial Species | Concentration | Effect | Reference |
| Elastase, Chitinase, Cyanide | N-butanoyl-L-homoserine lactone (BHL) | Pseudomonas aeruginosa PAN067 | Not specified | Restored production | |
| Elastase, Chitinase, Cyanide | N-hexanoyl-L-homoserine lactone (HHL) | Pseudomonas aeruginosa PAN067 | Not specified | Restored production | |
| Exotoxins | 3-oxo-C12-HSL | Staphylococcus aureus | Sub-growth-inhibitory | Inhibited production | [3] |
| Protease | Not specified | Burkholderia cenocepacia | Not applicable (mutant study) | Undetectable in BCAM1871 mutant | [4] |
Table 3: Antagonistic Activity of Long-Chain AHLs against CviR Receptor
This table presents the half-maximal inhibitory concentrations (IC50) of various long-chain AHLs against the CviR quorum-sensing receptor in Chromobacterium violaceum, demonstrating their potential to interfere with other QS systems.
| Antagonistic AHL | Target Receptor | Native Ligand Concentration | IC50 | Reference |
| C10-HSL | CviR | 500 nM C6-HSL | 208 nM | [5] |
| C12-HSL | CviR | 500 nM C6-HSL | 494 nM | [5] |
| C14-HSL | CviR | 500 nM C6-HSL | 268 nM | [5] |
Signaling Pathways and Regulatory Networks
The signaling pathways initiated by AHLs typically involve the binding of the AHL to a cognate LuxR-type transcriptional regulator. This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.
The Canonical Las/Rhl System in Pseudomonas aeruginosa (for comparison)
Pseudomonas aeruginosa possesses two well-studied, interconnected AHL-based QS systems, the las and rhl systems, which serve as a benchmark for understanding AHL-mediated regulation.
Caption: The hierarchical Las and Rhl quorum-sensing systems in P. aeruginosa.
Proposed C14-HSL Signaling Pathway in Acidithiobacillus ferrooxidans
In contrast to the well-defined virulence regulation in pathogens, in Acidithiobacillus ferrooxidans, C14-HSL is implicated in bioleaching processes. Molecular docking studies suggest a direct interaction with the AfeR receptor protein.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dissection of quorum-sensing genes in Burkholderia glumae reveals non-canonical regulation and the new regulatory gene tofM for toxoflavin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-dodecanoyl-homoserine lactone influences the levels of thiol and proteins related to oxidation-reduction process in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory locus cinRI in Rhizobium leguminosarum controls a network of quorum-sensing loci - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling HSL-IN-5
Essential guidance for the safe handling, storage, and disposal of the hormone-sensitive lipase (B570770) inhibitor, HSL-IN-5, is critical for ensuring laboratory safety and maintaining experimental integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on available data for similar compounds and general laboratory best practices. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given that this compound is a research chemical with an undefined hazard profile, stringent adherence to standard laboratory safety protocols is paramount. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. Regularly inspect gloves for tears or degradation. |
| Body Protection | A lab coat or chemical-resistant apron | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of any dust or vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and regulatory compliance.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. This compound is typically shipped at room temperature. For long-term storage and to maintain the compound's stability, adhere to the following temperature guidelines:
| Storage Condition | Duration |
| Powder Form | Store at -20°C for up to 3 years or at 4°C for up to 2 years. |
| In Solvent (e.g., DMSO) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |
It is advisable to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles to ensure the compound's efficacy.
Handling and Use
-
Preparation: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to control potential exposure.
-
Weighing: When weighing the powdered form, take care to avoid creating dust. Use appropriate tools and a contained weighing environment.
-
Dissolving: this compound is soluble in DMSO. When preparing solutions, add the solvent to the compound slowly and ensure it is fully dissolved before use in experiments.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the general workflow for handling this compound and a decision-making process for selecting appropriate PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
